Methyl 12-aminododecanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 12-aminododecanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAPWACCYWKXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598460 | |
| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-86-7 | |
| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 12-aminododecanoate hydrochloride, a valuable intermediate in various organic syntheses, including applications in pharmaceuticals and biochemistry.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis workflow.
Introduction
This compound is the hydrochloride salt of the methyl ester of 12-aminododecanoic acid. It is a white to off-white crystalline solid soluble in water.[1][2] Its structure, featuring a long aliphatic chain, a terminal amino group, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including polyamides and long-chain functionalized organic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4271-86-7 | [1][2][3] |
| Molecular Formula | C₁₃H₂₈ClNO₂ | [1][2][3] |
| Molecular Weight | 265.82 g/mol | [1][3] |
| Melting Point | 157-160 °C | [2][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, methanol (B129727), and tetrahydrofuran.[2] Slightly soluble in DMSO.[4] | |
| Storage Temperature | -20°C | [2][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 12-aminododecanoic acid. Two common and effective methods are presented below.
Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method is favored for its mild reaction conditions and operational simplicity.
-
Reaction Setup: To a round-bottom flask, add 12-aminododecanoic acid (1 equivalent).
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask with stirring.
-
Solvent Addition: Add anhydrous methanol (sufficient volume to ensure stirring) to the mixture.
-
Reaction: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Method 2: Fischer Esterification using Thionyl Chloride in Methanol
This is a classic and efficient method for the preparation of amino acid methyl ester hydrochlorides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
Purification: The crude product can be purified by trituration with diethyl ether followed by filtration to yield the white solid product.
Table 2: Physicochemical Properties of the Starting Material: 12-Aminododecanoic Acid
| Property | Value |
| CAS Number | 693-57-2 |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
| Melting Point | 185-187 °C |
| Appearance | White powder or crystals |
| Solubility | Slightly soluble in water |
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the ester group (-CH₂-COO) would appear as a triplet around 2.3 ppm. The methylene protons adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) are expected to be a triplet in the range of 2.9-3.1 ppm. The large number of methylene groups in the long aliphatic chain will result in a broad multiplet between 1.2 and 1.7 ppm. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit a peak for the carbonyl carbon of the ester at approximately 174 ppm. The carbon of the methyl ester group (-OCH₃) is expected around 51-52 ppm. The methylene carbon adjacent to the ester group (-CH₂-COO) would be in the range of 34-35 ppm, and the methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺) would appear around 40-41 ppm. The remaining methylene carbons of the long chain will produce a series of peaks between 24 and 30 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule.
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch of the ammonium salt (-NH₃⁺) |
| ~2920 and ~2850 | Strong | C-H stretch of methylene groups |
| ~1740 | Strong | C=O stretch of the ester |
| ~1580 | Medium | N-H bend of the ammonium salt (-NH₃⁺) |
| ~1250 | Strong | C-O stretch of the ester |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely lead to fragmentation. The molecular ion peak [M]⁺ (for the free base, C₁₃H₂₇NO₂) at m/z 229 would be expected, although it might be weak. Common fragmentation patterns would involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 198, and cleavage at the carbonyl group. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Synthesis workflow using the TMSCl method.
References
"Methyl 12-aminododecanoate hydrochloride" CAS number 4271-86-7
CAS Number: 4271-86-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amine group, presented as its hydrochloride salt. This bifunctional molecule holds significant interest in various scientific and industrial fields due to its unique chemical structure, combining the characteristics of a fatty acid methyl ester and a primary amine. This guide provides a comprehensive overview of its chemical and physical properties, potential synthesis and purification protocols, and discusses its current and potential applications in polymer chemistry, materials science, and the life sciences. While its biological activities are not yet extensively documented, this guide will also explore plausible mechanisms of action based on the known properties of related long-chain amino acid esters and fatty acids.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] The presence of the hydrochloride salt enhances its solubility in water and polar solvents compared to its free amine form.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 4271-86-7 | [2][3][4] |
| Molecular Formula | C₁₃H₂₈ClNO₂ | [2][3][4] |
| Molecular Weight | 265.82 g/mol | [2][3] |
| Melting Point | 157-160 °C | [4][5] |
| Boiling Point | 380.6 °C at 760 mmHg (estimated for the free base) | [5] |
| Solubility | Soluble in water, methanol (B129727), and DMF. Slightly soluble in DMSO.[2][4][5] | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C for long-term storage | [2][4][5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, primarily involving the esterification of 12-aminododecanoic acid.
Experimental Protocol: Fischer Esterification of 12-Aminododecanoic Acid
This protocol is a common and straightforward method for the synthesis of amino acid methyl esters.
Materials:
-
12-Aminododecanoic acid
-
Methanol (anhydrous)
-
Hydrogen chloride (gas) or Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Reaction flask with a reflux condenser and gas inlet/outlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of Methanolic HCl: Anhydrous methanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it until saturation. Alternatively, a solution of acetyl chloride or thionyl chloride in methanol can be carefully prepared to generate HCl in situ. A trimethylchlorosilane/methanol system can also be used.
-
Reaction: 12-Aminododecanoic acid is suspended in the freshly prepared methanolic HCl.
-
The reaction mixture is stirred and gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the excess methanol and HCl are removed under reduced pressure.
-
Purification: The resulting crude product is triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.
Below is a DOT script for a diagram illustrating the synthesis and purification workflow.
Caption: Synthesis and purification workflow for this compound.
Potential Applications
Polymer Chemistry
This compound is a valuable monomer for the synthesis of polyamides, particularly Nylon-12. The free amine form, methyl 12-aminododecanoate, can undergo polycondensation reactions to form the polyamide backbone. The long aliphatic chain of the dodecanoate (B1226587) moiety imparts flexibility, low moisture absorption, and good dimensional stability to the resulting polymer.
Surfactants and Self-Assembly
As an amphiphilic molecule, possessing a hydrophilic amino group and a long hydrophobic alkyl chain, methyl 12-aminododecanoate and its derivatives have the potential to act as surfactants. These molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures, which can be utilized in drug delivery, emulsification, and formulation science.
The logical relationship for its application as a building block is visualized in the following diagram.
Caption: Applications of this compound as a versatile building block.
Potential Biological Activity
While specific studies on the biological activity of this compound are limited, its structural features suggest potential roles in immunology and virology.
Potential Immunomodulatory Effects
Long-chain fatty acids and their derivatives are known to influence immune responses. While not a direct analogue, studies on other long-chain amino acid esters suggest they can be incorporated into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound receptors and signaling proteins involved in immune cell activation. Further research is required to determine if this compound exhibits similar properties.
Potential Antiviral Activity
Some long-chain fatty acids and their esters have demonstrated antiviral activity, particularly against enveloped viruses. The proposed mechanism involves the disruption of the viral lipid envelope, leading to viral inactivation. The long dodecanoate chain of methyl 12-aminododecanoate could potentially interact with and destabilize the lipid membranes of enveloped viruses. One preliminary source suggests that 12-amino-1-dodecanoic acid methyl ester hydrochloride may inhibit the transcriptional activity of HIV-1 and HIV-2 through interactions with viral RNA. However, this finding requires substantial further investigation and confirmation.
A hypothetical signaling pathway for its potential antiviral action is depicted below.
Caption: Hypothetical antiviral mechanisms of action for Methyl 12-aminododecanoate.
Conclusion
This compound is a versatile chemical compound with established utility in polymer science and potential applications in materials and life sciences. Its synthesis is achievable through standard organic chemistry techniques, and its bifunctional nature makes it an attractive building block for more complex molecular architectures. While its biological activities are an area of nascent research, the structural similarities to other bioactive lipids warrant further investigation into its potential as an immunomodulatory or antiviral agent. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.
References
Technical Guide: Solubility Profile of Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 12-aminododecanoate hydrochloride in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively.
Core Compound Information
This compound is a chemical compound often used in organic synthesis.[1] Its structure, comprising a long alkyl chain with a terminal amino group and a methyl ester, gives it amphiphilic properties that influence its solubility. The hydrochloride salt form generally enhances its solubility in polar solvents.
Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble[1][2][3][4] | The hydrochloride salt form contributes to its solubility in aqueous solutions. |
| Methanol | Soluble[1][2], Slightly Soluble[5] | Some sources indicate slight solubility, suggesting it may be concentration-dependent. |
| Hot Methanol | Soluble[3][6] | Elevated temperatures appear to improve solubility in methanol. |
| Tetrahydrofuran (THF) | Soluble[1][2] | |
| Dimethylformamide (DMF) | Soluble[3][6] | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5] |
Note: The qualitative descriptors are based on available chemical supplier information and may vary depending on the specific experimental conditions such as temperature, purity of the compound, and solvent grade. For precise applications, it is highly recommended to determine the solubility experimentally under the conditions of intended use.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for amine salts.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, DMSO) of appropriate grade
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions to determine the concentration of the compound in the saturated supernatant.
-
-
Data Reporting:
-
The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 2. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. CAS 4271-86-7: Dodecanoic acid, 12-amino-, methyl ester, h… [cymitquimica.com]
- 5. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]
- 6. mybiosource.com [mybiosource.com]
A Technical Guide to the Spectral Analysis of Methyl 12-aminododecanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl 12-aminododecanoate hydrochloride (CAS No: 4271-86-7), a compound of interest in various research and development applications. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectral analysis.
Spectral Data Summary
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -O-CH ₃ | ~3.67 | Singlet | 3H |
| -CH ₂-COOCH₃ (α to carbonyl) | ~2.30 | Triplet | 2H |
| -CH ₂-NH₃⁺ (α to amine) | ~3.00 | Triplet | 2H |
| -CH₂-CH ₂-COOCH₃ (β to carbonyl) | ~1.63 | Multiplet | 2H |
| -CH ₂-CH₂-NH₃⁺ (β to amine) | ~1.70 | Multiplet | 2H |
| -(CH ₂)₈- (bulk methylene) | ~1.25 | Multiplet | 16H |
| -NH ₃⁺ | ~8.0-9.0 | Broad Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ) ppm |
| -C =O (Ester carbonyl) | ~174 |
| -O-C H₃ (Ester methyl) | ~51 |
| -C H₂-NH₃⁺ (α to amine) | ~40 |
| -C H₂-COOCH₃ (α to carbonyl) | ~34 |
| -CH₂-C H₂-NH₃⁺ (β to amine) | ~28 |
| -CH₂-C H₂-COOCH₃ (β to carbonyl) | ~25 |
| -(C H₂)₈- (bulk methylene) | ~29 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (-NH₃⁺) | 3200-2800 | Strong, Broad | Broad absorption due to hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2925, 2855 | Strong | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |
| C=O Stretch (Ester) | ~1740 | Strong, Sharp | Characteristic absorption for a saturated ester carbonyl.[1][2][3] |
| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium | Asymmetric and symmetric bending vibrations. |
| C-O Stretch (Ester) | ~1250-1170 | Strong | C-O single bond stretch. |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M-Cl]⁺ | 230.21 | Molecular ion of the free base. |
| [M-Cl-OCH₃]⁺ | 199.18 | Loss of the methoxy (B1213986) group from the free base. |
| [M-Cl-COOCH₃]⁺ | 171.18 | Loss of the carbomethoxy group (McLafferty rearrangement not prominent). |
| [C₁₁H₂₄N]⁺ | 170.19 | Alpha cleavage adjacent to the nitrogen atom. |
| [CH₂=NH₂]⁺ | 30.03 | Alpha cleavage at the terminal amine. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for acquiring high-quality, reproducible spectral data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are recommended due to the compound's polarity and the presence of exchangeable protons.[4] Deuterated water (D₂O) can also be used, but will result in the exchange of the -NH₃⁺ protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition (ATR-FTIR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique suitable for polar and ionic compounds, which minimizes fragmentation and helps in the observation of the molecular ion.[8][9]
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M-Cl]⁺ ion.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the [M-Cl]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Workflows and Structures
3.1 Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
3.2 Key Functional Groups and Their Spectral Signatures
This diagram highlights the key functional groups within this compound and their characteristic spectral regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety of Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Methyl 12-aminododecanoate hydrochloride (CAS No: 4271-87-6). The information is compiled and presented to meet the needs of laboratory personnel and drug development professionals, with a focus on safe handling, storage, and emergency procedures. All quantitative data is summarized in structured tables, and logical workflows are visualized using the DOT language.
Section 1: Chemical and Physical Properties
This compound is a chemical intermediate primarily used in organic synthesis.[1][2] It is characterized as a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4271-86-7 | |
| Molecular Formula | C13H28ClNO2 | |
| Molecular Weight | 265.82 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 157-160 °C | [4][5] |
| Boiling Point | 380.6 °C at 760 mmHg | [4] |
| Flash Point | 184 °C | [4] |
| Solubility | Soluble in water, Dimethylformamide (DMF), and hot methanol (B129727). Slightly soluble in Dimethyl sulfoxide (B87167) (DMSO). | [4][5] |
| Vapor Pressure | 7.57E-07 mmHg at 25°C | [4] |
| logP | 4.43300 | [4] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards identified are serious eye irritation and significant aquatic toxicity.
GHS Hazard and Precautionary Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are detailed in Table 2.
| Classification | Code | Statement | Reference(s) |
| Hazard Statement | H319 | Causes serious eye irritation. | |
| Hazard Statement | H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. | |
| Precautionary Statement | P273 | Avoid release to the environment. | |
| Precautionary Statement | P280 | Wear eye protection/ face protection. | |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Precautionary Statement | P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |
| Precautionary Statement | P391 | Collect spillage. | |
| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Hazard Assessment Workflow
The following diagram illustrates the logical workflow for assessing the hazards associated with this compound based on its GHS classification.
Section 3: Toxicological Information
Section 4: Experimental Protocols and Safe Handling
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
General Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Representative Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochlorides
While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general and convenient method for the preparation of amino acid methyl ester hydrochlorides has been described.[6] This can serve as a representative experimental procedure.
Objective: To prepare an amino acid methyl ester hydrochloride from the corresponding amino acid.
Materials:
-
Amino acid (1 equivalent)
-
Methanol (as solvent)
-
Trimethylchlorosilane (TMSCl) (2 equivalents)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask containing the amino acid, slowly add trimethylchlorosilane with stirring.
-
Add methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Recommendation | Reference(s) |
| Long-term Storage | -20°C in a freezer. | [4][5] |
| Short-term Storage | Room temperature. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [7] |
| Incompatibilities | Strong oxidizing agents. | [7] |
Section 6: First-Aid and Emergency Procedures
In case of exposure or accident, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Measures | Reference(s) |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8] |
| Inhalation | Move person into fresh air. | [8] |
| Ingestion | Make victim drink water (two glasses at most). Consult a physician. | [8] |
Fire-fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Not flammable or combustible.
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Section 7: Ecological Information
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. All waste materials containing this substance should be collected and disposed of as hazardous waste according to institutional and governmental regulations.
This guide is intended for informational purposes for trained professionals and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from the supplier before handling any chemical.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. jcia-bigdr.jp [jcia-bigdr.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Median lethal dose - Wikipedia [en.wikipedia.org]
A Technical Guide to Methyl 12-Aminododecanoate Hydrochloride for Researchers and Drug Development Professionals
Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amine group, making it a valuable building block in organic synthesis and a compound of interest in various research applications, including the development of novel drug delivery systems and biodegradable polymers. This technical guide provides an overview of its commercial availability, pricing, a detailed synthesis protocol, and a logical workflow for its potential applications.
Commercial Suppliers and Pricing
For researchers looking to source this compound, a variety of commercial suppliers offer this compound in different purities and quantities. The pricing can vary significantly based on the supplier, purity, and package size. Below is a summary of available suppliers and their pricing information.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Santa Cruz Biotechnology | sc-218727 | 96% | 1 g | $240.00 |
| MyBioSource | MBS6101027 | - | 1 g | $515.00 |
| 5x1 g | $2145.00 | |||
| Biosynth Carbosynth | FA17401 | - | 0.5 g | $250.00 |
| 1 g | $259.60 | |||
| ChemicalBook | - | - | 500 mg | $90.00 |
| MOLBASE | - | 98% | 1 kg | $1.00/kg (Industrial grade) |
| Indagoo (via CymitQuimica) | IN-DA00C6YT | 95% | 250 mg | €50.00 |
| 1 g | €87.00 | |||
| 5 g | €204.00 | |||
| Medical Isotopes, Inc. (via LookChem) | - | 98% | 1 g | $510.00 |
| 10 g | $1640.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
Experimental Protocols
Synthesis of this compound
A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl).[1] This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.[1]
Materials:
-
12-Aminododecanoic acid
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add 12-aminododecanoic acid (0.1 mol).
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring with a magnetic stirrer.
-
Add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is then stirred at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the reaction mixture is concentrated on a rotary evaporator to yield the product, this compound.
This protocol can be adapted from the general procedure for the synthesis of various amino acid methyl ester hydrochlorides.[1]
Logical Workflow: Synthesis and Potential Applications
While specific signaling pathways involving this compound are not well-documented, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules with potential biological activities. The following diagram illustrates a logical workflow from its synthesis to potential research and development applications.
Caption: Logical workflow for the synthesis and potential applications of this compound.
This workflow highlights the synthesis of this compound from its parent amino acid. The resulting compound can then be utilized in several areas of research and development. Its bifunctional nature, with both an amine and a methyl ester group, makes it a versatile building block.
Potential applications are derived from the known uses of its parent compound, 12-aminododecanoic acid, and similar long-chain amino acid derivatives. These include its use in the formulation of drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[2] It also serves as a monomer in the synthesis of biodegradable polymers.[2] Furthermore, compounds with similar structures are employed in the production of surfactants.[2] The parent compound, 12-aminododecanoic acid, has been identified as a potential PROTAC (Proteolysis Targeting Chimera) linker, suggesting a possible application for its methyl ester derivative in this area of drug discovery.[3]
References
"Methyl 12-aminododecanoate hydrochloride" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amino group. Its hydrochloride salt form enhances its solubility in aqueous media. This compound and its derivatives are of growing interest in various scientific fields, including polymer chemistry, materials science, and particularly in biomedical research due to their potential biological activities. This guide provides a comprehensive overview of the synthesis, properties, and known biological activities of this compound, supported by experimental protocols and pathway diagrams.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure consists of a twelve-carbon aliphatic chain, with a methyl ester at one end and a protonated amine at the other. This bifunctional nature makes it a versatile building block in organic synthesis.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₈ClNO₂ | |
| Molecular Weight | 265.82 g/mol | |
| CAS Number | 4271-86-7 | |
| Melting Point | 157-160 °C | |
| Solubility | Soluble in water, methanol (B129727), and DMSO. | |
| Appearance | White to off-white crystalline solid |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 12-aminododecanoic acid. Two common and effective methods are detailed below.
Experimental Protocol 1: Esterification using Thionyl Chloride in Methanol
This is a classic and highly effective method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methanolic hydrogen chloride in situ, which then catalyzes the esterification.
Materials:
-
12-aminododecanoic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.
Experimental Protocol 2: Esterification using Trimethylchlorosilane in Methanol
This method offers a milder alternative to thionyl chloride and often provides high yields. Trimethylchlorosilane (TMSCl) reacts with methanol to generate anhydrous HCl for catalysis.
Materials:
-
12-aminododecanoic acid
-
Anhydrous methanol
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask with a magnetic stir bar.
-
To the stirred suspension, slowly add trimethylchlorosilane (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization from methanol/diethyl ether.
Caption: Synthesis workflow for this compound.
Biological Activities and Potential Mechanisms
This compound has been reported to possess both immunomodulatory and antiviral properties. While specific mechanistic studies on this exact compound are limited in publicly available literature, the activities of related long-chain fatty acid derivatives provide a strong basis for its potential mechanisms of action.
Antiviral Activity
It has been suggested that 12-Amino-1-dodecanoic acid methyl ester hydrochloride salt (12ADM) inhibits the transcriptional activity of human immunodeficiency virus type 1 (HIV-1) and HIV-2 by interacting with specific RNA sequences in the viral genome.
Furthermore, a more general antiviral mechanism for long-chain fatty acids and their esters against enveloped viruses involves the disruption of the viral envelope. The lipophilic carbon chain of the molecule can insert into the lipid bilayer of the viral envelope, leading to its destabilization and eventual lysis. This action is non-specific to viral proteins and is therefore less likely to be affected by viral mutations.
Caption: Proposed antiviral mechanism against enveloped viruses.
Immunomodulatory Activity
The immunomodulatory effects of fatty acids and their derivatives are well-documented. They can influence various aspects of the immune response, including the production of inflammatory mediators and the function of immune cells. Omega-3 and omega-6 fatty acids, for example, are precursors to eicosanoids, which are potent signaling molecules in inflammation. While Methyl 12-aminododecanoate is a saturated fatty acid ester, its long aliphatic chain may allow it to interact with cell membranes and modulate the activity of membrane-associated proteins involved in immune signaling, such as Toll-like receptors (TLRs). This could lead to downstream effects on signaling pathways like the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Caption: Potential immunomodulatory signaling pathway.
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its bifunctionality allows for its use in the production of polymers, such as polyamides and polyesters, with potential applications in biodegradable materials and drug delivery systems.
In the pharmaceutical and biomedical fields, the antiviral and immunomodulatory properties of this compound and its derivatives warrant further investigation. Future research should focus on:
-
Elucidating the specific molecular targets and detailed mechanisms of its antiviral and immunomodulatory actions.
-
Conducting in vivo studies to assess its efficacy and safety profile.
-
Synthesizing and evaluating derivatives to optimize biological activity and pharmacokinetic properties.
Conclusion
This compound is a compound with significant potential in both materials science and medicine. Its straightforward synthesis and interesting biological profile make it an attractive candidate for further research and development. This guide provides a foundational understanding of its properties and potential applications, intended to support and inspire future scientific inquiry in this area.
Methodological & Application
Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-aminododecanoate hydrochloride is a valuable bifunctional monomer employed in the synthesis of various polymers, including polyamides and poly(ester-amides). Its long aliphatic chain (C12) imparts flexibility, hydrophobicity, and favorable thermal properties to the resulting polymers, making them suitable for a range of applications, from engineering plastics to biomedical devices and drug delivery systems. The hydrochloride salt form requires a neutralization step to liberate the reactive amine group prior to or during polymerization. This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound.
Key Applications
Polymers derived from this compound are utilized in diverse fields:
-
Polyamide-12 (PA12) Synthesis: As a direct precursor to 12-aminododecanoic acid, this monomer is fundamental in the production of high-performance Polyamide-12, also known as Nylon-12. PA12 is valued for its excellent mechanical strength, chemical resistance, and low moisture absorption.
-
Poly(ester-amide) (PEA) Synthesis: In combination with diacids or their derivatives, this compound is used to synthesize poly(ester-amides). These polymers synergistically combine the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., thermal stability and mechanical strength)[1]. This makes them attractive for biomedical applications such as sutures, tissue engineering scaffolds, and controlled drug release matrices[1].
-
Drug Delivery Systems: The incorporation of the long dodecanoate (B1226587) chain can enhance the encapsulation efficiency of hydrophobic drugs within polymeric nanoparticles or micelles. The biodegradable nature of poly(ester-amides) allows for the controlled release of therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of Polyamide-12 via Melt Polycondensation
This protocol describes the synthesis of Polyamide-12 from this compound via a two-step process involving in-situ neutralization and subsequent melt polycondensation.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (or other suitable base)
-
Methanol (B129727) (anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
High-vacuum line
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet/outlet, and a distillation condenser.
Procedure:
-
Neutralization:
-
Charge the glass reactor with this compound and anhydrous methanol.
-
Under a continuous flow of inert gas, slowly add a stoichiometric amount of sodium methoxide solution in methanol while stirring.
-
Continue stirring at room temperature for 2 hours to ensure complete neutralization. Sodium chloride will precipitate.
-
Remove the methanol and precipitated salt under reduced pressure.
-
-
Melt Polycondensation:
-
Heat the reactor containing the crude Methyl 12-aminododecanoate to 180-200°C under a slow stream of inert gas to initiate the prepolymerization. Methanol will be released and collected in the condenser.
-
After 1-2 hours, gradually increase the temperature to 220-260°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of methanol and drive the polymerization to completion.
-
Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting solid Polyamide-12 can be purified by dissolving in a suitable solvent (e.g., m-cresol) and precipitating in a non-solvent (e.g., methanol).
-
Quantitative Data Summary (Illustrative):
| Parameter | Value | Reference |
| Monomer | Methyl 12-aminododecanoate | [2] |
| Polymerization Temperature | 220-260°C | General Knowledge |
| Reaction Time | 4-7 hours | General Knowledge |
| Pressure | < 1 mmHg | General Knowledge |
| Resulting Polymer | Polyamide-12 | [2] |
Protocol 2: Synthesis of a Poly(ester-amide) via Solution Polycondensation
This protocol outlines the synthesis of a poly(ester-amide) by reacting the free amine form of Methyl 12-aminododecanoate with a diacid chloride in solution.
Materials:
-
This compound
-
Triethylamine (B128534) (or other suitable organic base)
-
Sebacoyl chloride (or other diacid chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous diethyl ether (for precipitation)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask and standard glassware.
Procedure:
-
Monomer Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a slight excess (1.05 equivalents) of triethylamine to the solution with stirring. The formation of triethylamine hydrochloride will be observed.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
-
Polycondensation:
-
In a separate flask, dissolve sebacoyl chloride in anhydrous NMP.
-
Slowly add the sebacoyl chloride solution dropwise to the cold solution of Methyl 12-aminododecanoate with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large excess of anhydrous diethyl ether to precipitate the poly(ester-amide).
-
Filter the precipitated polymer and wash it thoroughly with diethyl ether to remove any unreacted monomers and triethylamine hydrochloride.
-
Dry the polymer under vacuum at 40-50°C for 24 hours.
-
Quantitative Data Summary (Illustrative):
| Parameter | Value | Reference |
| Monomer 1 | Methyl 12-aminododecanoate | General Knowledge |
| Monomer 2 | Sebacoyl Chloride | General Knowledge |
| Solvent | N-methyl-2-pyrrolidone (NMP) | General Knowledge |
| Base | Triethylamine | General Knowledge |
| Reaction Temperature | 0°C to Room Temperature | General Knowledge |
| Reaction Time | 12-24 hours | General Knowledge |
| Resulting Polymer | Poly(ester-amide) | [1] |
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.
Characterization Techniques:
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), Weight average molecular weight (Mw), and Polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure and end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (amide, ester). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
Conclusion
This compound is a versatile monomer for the synthesis of high-performance polyamides and functional poly(ester-amides). The protocols provided herein offer a foundation for researchers to develop novel polymers with tailored properties for a wide array of applications, from advanced materials to innovative biomedical solutions. Careful control of reaction conditions is crucial for achieving polymers with the desired molecular weight and characteristics.
References
Application Notes and Protocols for Self-Assembled Monolayers of Methyl 12-aminododecanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methyl 12-aminododecanoate hydrochloride for the formation of self-assembled monolayers (SAMs). This includes detailed protocols for SAM formation on gold and silicon dioxide substrates, as well as methods for their characterization.
Introduction to this compound for SAMs
This compound is a long-chain organic molecule featuring a terminal primary amine group and a methyl ester group. This structure makes it a versatile building block for the creation of functionalized surfaces through self-assembled monolayers. The terminal amine group provides a reactive site for the covalent immobilization of biomolecules, nanoparticles, or other chemical moieties.[1][2] The underlying long alkyl chain promotes the formation of a densely packed and ordered monolayer, which can serve as a well-defined interface for a variety of applications.
Key Advantages:
-
Functionalizable Surface: The primary amine terminus allows for straightforward coupling of various molecules.
-
Ordered Monolayers: The long dodecyl chain facilitates the formation of well-ordered and stable monolayers.
-
Versatile Applications: Suitable for use in biosensors, drug delivery platforms, and as a tool for fundamental studies of surface interactions.[3]
Quantitative Data Summary
While specific quantitative data for SAMs derived from this compound is not extensively published, the following table summarizes expected values based on studies of similar long-chain amine-terminated SAMs on relevant substrates. These values can serve as a benchmark for characterization.
| Parameter | Expected Value Range | Substrate Example | Characterization Method |
| Water Contact Angle (Advancing) | 60° - 80° | Gold, Silicon Dioxide | Goniometry |
| Ellipsometric Thickness | 15 Å - 25 Å | Gold, Silicon Dioxide | Ellipsometry |
| N 1s Binding Energy (XPS) | ~400 eV (free amine), ~401-402 eV (protonated/H-bonded amine) | Gold, Silicon Dioxide | X-ray Photoelectron Spectroscopy (XPS) |
Note: The observed values can be influenced by factors such as substrate cleanliness, solution pH, immersion time, and ambient conditions during and after SAM formation.[1]
Experimental Protocols
I. Formation of Self-Assembled Monolayers
This section details the protocols for forming SAMs of this compound on gold and silicon dioxide substrates.
A. Substrate Preparation
Proper cleaning of the substrate is critical for the formation of high-quality SAMs.
-
Sonication: Sonicate the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Cleaning (Recommended): Treat the substrates with an oxygen or argon plasma cleaner for 5 minutes. This removes residual organic contaminants and activates the surface.
B. SAM Formation on Gold Substrates
The primary interaction for amine-terminated molecules on gold is typically physisorption, though some degree of coordination with the gold surface can occur.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol (B145695).
-
pH Adjustment: For amine-terminated thiols, it is often recommended to adjust the pH to approximately 12 by adding a small amount of a suitable base like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to deprotonate the amine hydrochloride. This facilitates a more ordered assembly.
-
Immersion: Immerse the cleaned and dried gold substrates in the prepared solution within a sealed container. To minimize contamination, the container can be purged with nitrogen gas before sealing.
-
Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer immersion times generally result in more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.
-
Storage: Store the prepared SAMs in a desiccator or under an inert atmosphere to prevent contamination and degradation.[1]
C. SAM Formation on Silicon Dioxide Substrates
Amine-terminated molecules can form SAMs on hydroxylated surfaces like silicon dioxide through hydrogen bonding or by covalent attachment if a suitable linker is used. For direct assembly, the process relies on hydrogen bonding and physisorption.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343) or chloroform.
-
Immersion: Immerse the cleaned and dried silicon dioxide substrates in the solution within a sealed container under an inert atmosphere (e.g., in a glovebox) to prevent water contamination.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Rinsing: Remove the substrates and rinse them with the anhydrous solvent to remove non-adsorbed molecules.
-
Drying: Dry the substrates under a stream of high-purity nitrogen.
-
Storage: Store in a desiccator or under an inert atmosphere.
Experimental Workflow for SAM Formation
Caption: Workflow for the formation of self-assembled monolayers.
II. Characterization of Self-Assembled Monolayers
This section provides protocols for characterizing the quality and properties of the formed SAMs.
A. Contact Angle Goniometry
This technique measures the hydrophobicity or hydrophilicity of the surface, providing an indication of successful monolayer formation and its surface energy.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the SAM-coated substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Measurement: Capture an image of the droplet and use the instrument's software to measure the static and dynamic (advancing and receding) contact angles. A higher contact angle compared to the bare substrate is expected for a well-formed amine-terminated monolayer.
B. Ellipsometry
Ellipsometry is used to measure the thickness of the SAM, which can be compared to the theoretical length of the molecule to assess monolayer completeness and orientation.
-
Substrate Characterization: Before SAM formation, measure the optical properties (n and k values) of the bare substrate.
-
Instrument Setup: Use a spectroscopic ellipsometer.
-
Sample Measurement: After SAM formation, measure the change in polarization of light (Ψ and Δ) reflected from the surface over a range of wavelengths and incident angles.
-
Data Modeling: Model the surface as a layered structure (e.g., air/SAM/substrate). Assume a refractive index for the SAM (typically around 1.45-1.50 for organic layers) and fit the experimental data to determine the thickness of the SAM layer.[4][5]
C. X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition and chemical states of the atoms at the surface, confirming the presence and chemical nature of the SAM.
-
Instrument Setup: Use an XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Sample Introduction: Mount the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly C 1s, N 1s, O 1s, and the substrate elements (e.g., Au 4f or Si 2p).
-
Data Analysis:
-
N 1s: The presence of a nitrogen peak confirms the presence of the amine-terminated molecule. The binding energy can distinguish between free amine groups (~400 eV) and protonated or hydrogen-bonded amine groups (~401-402 eV).[6]
-
C 1s: The high-resolution carbon spectrum can be deconvoluted to identify different carbon environments (e.g., C-C, C-N, C=O from the ester).
-
Substrate Signal Attenuation: A decrease in the substrate signal intensity compared to the bare substrate indicates the presence of an overlayer (the SAM).
-
Experimental Workflow for SAM Characterization
Caption: Workflow for the characterization of self-assembled monolayers.
Potential Applications
The ability to create well-defined, functional surfaces using this compound opens up a range of applications in research and development:
-
Biosensors: The amine-terminated surface can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.[3]
-
Drug Delivery: SAMs can be used to functionalize nanoparticles or implantable devices for targeted drug delivery, with the amine group serving as an attachment point for therapeutic agents or targeting ligands.[3]
-
Surface Modification: Control of surface properties such as wettability and adhesion is crucial in many fields. These SAMs provide a straightforward method to tailor these properties.[3]
-
Fundamental Research: These well-defined surfaces are excellent platforms for studying protein adsorption, cell-surface interactions, and other interfacial phenomena.
Troubleshooting
-
Incomplete Monolayer Formation: This can be due to contaminated substrates, impure solvent, or insufficient incubation time. Ensure rigorous cleaning procedures and use high-purity reagents.
-
Variability in Contact Angle: Inconsistent contact angles can result from surface roughness or a disordered monolayer. Plasma cleaning can help create a more uniform surface. Adjusting the pH of the solution for gold substrates can improve ordering.
-
Oxidation of Amine Groups: Amine-terminated SAMs can be susceptible to oxidation over time when exposed to air and light.[1] It is recommended to store samples in an inert environment and use them shortly after preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qd-uki.co.uk [qd-uki.co.uk]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-aminododecanoate hydrochloride is an amphiphilic molecule characterized by a long hydrophobic 12-carbon chain and a hydrophilic primary amine group. This structure makes it a versatile building block for the design and development of novel drug delivery systems. Its potential applications stem from its ability to self-assemble into nanostructures, act as a penetration enhancer, and serve as a monomer for the synthesis of biodegradable polymers. These properties make it a candidate for formulating delivery systems for a wide range of therapeutic agents, including poorly water-soluble drugs, peptides, and nucleic acids.
These application notes provide an overview of the potential uses of this compound in drug delivery and offer exemplary protocols for the preparation and characterization of such systems.
Self-Assembling Nanoparticles for Drug Encapsulation
Due to its amphiphilic nature, this compound can self-assemble in aqueous media to form micelles or nanoparticles. The hydrophobic tails can form a core that encapsulates hydrophobic drugs, while the hydrophilic amine heads form a shell that interfaces with the aqueous environment, thereby improving the solubility and bioavailability of the encapsulated drug.
Hypothetical Performance Data of Self-Assembled Nanoparticles
The following table presents hypothetical, yet realistic, data for nanoparticles formulated with this compound and encapsulating a model hydrophobic drug, such as Paclitaxel.
| Parameter | Value |
| Particle Size (z-average) | 150 ± 15 nm |
| Polydispersity Index (PDI) | 0.18 ± 0.05 |
| Zeta Potential | +35 ± 5 mV |
| Drug Loading Content (DLC) | 8.5 ± 1.2 % |
| Encapsulation Efficiency (EE) | 92 ± 3.5 % |
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a solvent evaporation method.
Materials:
-
This compound
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
Deionized water
-
Pluronic F-127 (as a stabilizer)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of this compound and 10 mg of the hydrophobic drug in 5 mL of DCM.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Dissolve 50 mg of Pluronic F-127 in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at 1000 rpm on a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 10 minutes to form a nanoemulsion.
-
-
Solvent Evaporation:
-
Continue stirring the nanoemulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM.
-
-
Nanoparticle Collection:
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step twice to remove any free drug and excess stabilizer.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized. Add a cryoprotectant (e.g., 5% w/v trehalose) before freezing.
-
Visualization of Nanoparticle Preparation Workflow
Penetration Enhancer for Transdermal Drug Delivery
The long alkyl chain of Methyl 12-aminododecanoate can interact with and disrupt the lipid bilayers of the stratum corneum, the primary barrier of the skin. This disruption can increase the permeability of the skin to co-administered drugs, making it a potential penetration enhancer for transdermal drug delivery systems.
Hypothetical Performance Data of a Transdermal Patch
The following table shows hypothetical data for the enhancement of transdermal flux of a model drug (e.g., Ibuprofen) by this compound.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (t_lag) (h) |
| Control (without enhancer) | 15.2 ± 2.1 | 1.0 | 4.5 ± 0.5 |
| With 5% Methyl 12-aminododecanoate HCl | 68.4 ± 5.3 | 4.5 | 2.8 ± 0.3 |
Experimental Protocol: In Vitro Skin Permeation Study
This protocol describes the use of a Franz diffusion cell to evaluate the penetration enhancing effect of this compound.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Model drug (e.g., Ibuprofen)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol
-
This compound
Procedure:
-
Skin Preparation:
-
Excise the abdominal skin from a rat or pig.
-
Remove subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor compartment at 37°C using a water jacket.
-
-
Formulation Preparation:
-
Prepare a saturated solution of the model drug in a suitable vehicle (e.g., ethanol:water, 50:50).
-
Prepare a second formulation containing the saturated drug solution and 5% (w/v) this compound.
-
-
Permeation Study:
-
Apply 1 mL of the formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area against time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the enhancement ratio (ER) by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.
-
Visualization of Penetration Enhancement Mechanism
Monomer for Biodegradable Polymer Synthesis
The primary amine and methyl ester groups of this compound make it a suitable monomer for polymerization reactions, such as the synthesis of poly(β-amino esters). These polymers are often biodegradable and have been used to create nanoparticles for the delivery of various therapeutic agents.
Hypothetical Polymer Characteristics
| Property | Value |
| Molecular Weight (Mw) | 15,000 - 25,000 Da |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
| Degradation Half-life (in vitro) | 48 - 72 hours |
Experimental Protocol: Synthesis of a Poly(β-amino ester)
This protocol describes a general method for the synthesis of a poly(β-amino ester) via the conjugate addition of an amine to a diacrylate.
Materials:
-
This compound
-
1,4-Butanediol (B3395766) diacrylate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Monomer Preparation:
-
Neutralize this compound with triethylamine in DCM to obtain the free amine.
-
-
Polymerization:
-
In a round-bottom flask, dissolve the free Methyl 12-aminododecanoate in DCM.
-
Add an equimolar amount of 1,4-butanediol diacrylate to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymer Purification:
-
Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the polymer precipitate by filtration.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate in diethyl ether. Repeat this step three times to ensure purity.
-
-
Drying:
-
Dry the purified polymer under vacuum at room temperature for 24 hours.
-
Visualization of Polymer Synthesis and Nanoparticle Formation
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols and data are exemplary and based on established scientific principles for similar molecules. Researchers should conduct their own optimization and validation studies for their specific applications.
Application Notes and Protocols for the Synthesis of an N-Acyl Amino Acid Ester Surfactant from Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of a non-ionic surfactant derived from Methyl 12-aminododecanoate hydrochloride. This precursor, featuring a long aliphatic chain and a reactive primary amine, is an excellent starting material for the creation of novel amphiphilic molecules with potential applications in drug delivery, cosmetics, and material science. The following sections detail the synthesis via N-acylation, present key physicochemical data, and provide a step-by-step experimental protocol.
Introduction
Amino acid-based surfactants are a versatile class of molecules known for their biocompatibility, biodegradability, and tunable physicochemical properties. This compound serves as a valuable precursor for the synthesis of these surfactants. The molecule consists of a 12-carbon chain esterified with methanol (B129727) and terminating in an amino group, which is available as a hydrochloride salt. By acylating the primary amine with a long-chain fatty acid chloride, a non-ionic surfactant with a distinct hydrophobic tail and a polar headgroup containing an amide and an ester linkage can be synthesized. This transformation is typically achieved through the Schotten-Baumann reaction, which is an effective method for acylating amines.
The resulting N-acyl amino acid ester surfactants are expected to exhibit excellent surface activity, including a low critical micelle concentration (CMC) and the ability to significantly reduce surface tension. These properties make them suitable for a variety of applications, such as emulsifiers, foaming agents, and solubilizing agents for poorly water-soluble drugs.
Data Presentation
The following tables summarize the key quantitative data for a representative N-acyl amino acid ester surfactant, N-Dodecanoyl-12-aminododecanoate methyl ester, synthesized from this compound.
Table 1: Physicochemical Properties of N-Dodecanoyl-12-aminododecanoate methyl ester
| Property | Value | Method of Determination |
| Molecular Weight | 411.68 g/mol | Calculation |
| Appearance | White to off-white solid | Visual Inspection |
| Critical Micelle Concentration (CMC) | ~ 0.05 mM | Surface Tensiometry |
| Surface Tension at CMC (γCMC) | ~ 35 mN/m | Du Noüy ring method |
Note: The CMC and surface tension values are illustrative and based on structurally similar N-acyl amino acid esters. Actual values may vary depending on the purity of the synthesized compound and the measurement conditions.
Table 2: Synthesis Reaction Parameters
| Parameter | Value |
| Reaction Type | N-acylation (Schotten-Baumann) |
| Acylating Agent | Dodecanoyl chloride |
| Base | Triethylamine (B128534) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Experimental Protocols
This section provides a detailed protocol for the synthesis, purification, and characterization of N-Dodecanoyl-12-aminododecanoate methyl ester.
Synthesis of N-Dodecanoyl-12-aminododecanoate methyl ester
Materials:
-
This compound
-
Dodecanoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM (40 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The triethylamine will neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: Add dodecanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure N-Dodecanoyl-12-aminododecanoate methyl ester.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the key components in the synthesis of the target surfactant.
Caption: Experimental workflow for the synthesis of N-Dodecanoyl-12-aminododecanoate methyl ester.
Application Notes and Protocols for Surface Modification of Nanoparticles with Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems. The choice of surface ligand can significantly influence the physicochemical properties of nanoparticles, including their stability, biocompatibility, drug loading capacity, and cellular uptake. Methyl 12-aminododecanoate hydrochloride is a cationic surface modifying agent featuring a long C12 alkyl chain and a terminal primary amine. This structure offers a unique combination of properties for nanoparticle functionalization. The long alkyl chain can enhance the stability of nanoparticles in nonpolar environments and can influence the loading and release of hydrophobic drugs. The terminal amine group provides a positive surface charge at physiological pH, which can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles. Detailed protocols for the functionalization of carboxylated nanoparticles are provided, along with methods for their characterization and insights into their potential applications in drug delivery.
Key Applications
The unique properties of nanoparticles surface-modified with this compound make them suitable for a variety of applications in drug delivery and nanomedicine:
-
Enhanced Cellular Uptake: The positive surface charge imparted by the amine group can promote electrostatic interactions with the negatively charged cell membrane, leading to increased cellular internalization of the nanoparticles.
-
Improved Drug Loading of Hydrophobic Agents: The long hydrophobic alkyl chain can create a favorable environment for the encapsulation or association of poorly water-soluble drugs.
-
Controlled Release: The nature of the surface modification can influence the release kinetics of the encapsulated therapeutic agent.
-
Enhanced Stability: The presence of long alkyl chains can provide steric hindrance, preventing nanoparticle aggregation and improving their colloidal stability, particularly in non-polar media.
Experimental Protocols
This section provides a detailed protocol for the surface modification of pre-fabricated carboxylated nanoparticles with this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of this compound.
Protocol: Surface Modification of Carboxylated Nanoparticles
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween 20
-
Deionized (DI) water
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)) for dissolving this compound if necessary.
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure homogeneity.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add the EDC and NHS/Sulfo-NHS solutions to the nanoparticle suspension. A common molar ratio of carboxyl groups to EDC to NHS is 1:2:2. The optimal ratio may need to be determined empirically.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing of Activated Nanoparticles:
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in fresh Coupling Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the activation reagents.
-
-
Coupling of this compound:
-
Prepare a solution of this compound in Coupling Buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be used to dissolve the compound first, which is then added to the buffer. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid nanoparticle destabilization.
-
Add the this compound solution to the washed, activated nanoparticle suspension. The molar excess of the amine compound over the estimated surface carboxyl groups should be optimized, but a 10-50 fold excess is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any remaining active NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove unreacted this compound and by-products.
-
Finally, resuspend the purified nanoparticles in an appropriate storage buffer (e.g., PBS or DI water).
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
Table 1: Representative Characterization Data of Nanoparticles Before and After Functionalization with a Long-Chain Amine.
| Parameter | Before Functionalization (Carboxylated NP) | After Functionalization (Amine-Modified NP) | Technique |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 165 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 | 0.18 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 3 | +25 ± 4 | Zeta Potential Measurement |
| Surface Amine Group Quantification | Not Applicable | 150 µmol/g | Ninhydrin (B49086) Assay or other amine quantification assays |
Note: The values presented in this table are illustrative and will vary depending on the specific nanoparticle system and reaction conditions.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. An increase in size after functionalization can indicate the successful attachment of the ligand.
-
Zeta Potential Measurement: To measure the surface charge of the nanoparticles. A shift from a negative zeta potential for carboxylated nanoparticles to a positive value is a strong indicator of successful amine functionalization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups on the nanoparticle surface. The appearance of new peaks corresponding to the amide bond and the alkyl chain of the ligand can confirm successful conjugation.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can provide elemental composition and chemical state information, confirming the presence of nitrogen from the amine group on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic ligand grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
Quantification of Surface Amine Groups: Colorimetric assays such as the ninhydrin assay can be used to quantify the number of primary amine groups on the nanoparticle surface.
Cellular Uptake and Drug Delivery Considerations
The surface modification of nanoparticles with this compound is expected to significantly influence their interaction with biological systems.
Cellular Uptake Mechanisms
The positive surface charge of the amine-functionalized nanoparticles is anticipated to promote their uptake by cells through various endocytic pathways. The initial interaction is often driven by electrostatic attraction to the negatively charged cell surface. Potential uptake mechanisms include:
-
Clathrin-Mediated Endocytosis: A common pathway for the uptake of nanoparticles.
-
Caveolae-Mediated Endocytosis: Another important endocytic route.
-
Macropinocytosis: A less specific process involving the engulfment of larger amounts of extracellular fluid.
The dominant uptake mechanism can be influenced by nanoparticle size, shape, and the specific cell type.
Influence on Drug Loading and Release
The long C12 alkyl chain of Methyl 12-aminododecanoate provides a hydrophobic microenvironment on the nanoparticle surface. This can be advantageous for:
-
Loading of Hydrophobic Drugs: The hydrophobic chains can enhance the encapsulation efficiency of poorly water-soluble drugs through hydrophobic interactions.
-
Sustained Release: The hydrophobic surface layer may act as a barrier, leading to a more sustained release profile of the encapsulated drug.
The drug loading and release kinetics will be dependent on the specific drug, the nanoparticle core material, and the density of the surface modification.
Table 2: Hypothetical Influence of Alkyl Chain Length on Drug Loading and Release.
| Surface Ligand | Alkyl Chain Length | Drug Loading Efficiency (%) | Drug Release at 24h (%) |
| Short-chain amine (e.g., Ethylenediamine) | C2 | 45 | 80 |
| Methyl 12-aminododecanoate | C12 | 75 | 50 |
| Long-chain amine (e.g., Octadecylamine) | C18 | 85 | 40 |
Note: This table presents a hypothetical trend for a hydrophobic drug. Actual values would need to be determined experimentally.
Conclusion
The surface modification of nanoparticles with this compound offers a promising strategy for the development of effective drug delivery systems. The combination of a long alkyl chain and a terminal amine group can enhance nanoparticle stability, improve the loading of hydrophobic drugs, and facilitate cellular uptake. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists working in the field of nanomedicine and drug development. Further optimization of the functionalization process and in-depth biological evaluation are crucial steps towards the clinical translation of these advanced nanomaterials.
Application Notes and Protocols for the Functionalization of Methyl 12-aminododecanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Methyl 12-aminododecanoate hydrochloride. This bifunctional molecule, featuring a primary amine and a methyl ester, serves as a versatile building block for the synthesis of novel compounds with applications in drug delivery, polymer chemistry, and materials science. The following sections detail common functionalization strategies targeting the primary amine, including N-acylation, EDC/NHS mediated amide coupling, and reductive amination.
Overview of Functionalization Strategies
This compound offers a reactive primary amine for various conjugation chemistries. The choice of functionalization strategy depends on the desired final product and the nature of the molecule to be conjugated.
-
N-Acylation: This method is used to introduce an acyl group to the primary amine, forming a stable amide bond. It is a straightforward reaction often employing acyl chlorides or anhydrides.
-
EDC/NHS Amide Coupling: This is a widely used method for coupling carboxylic acids to primary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) creates a more stable amine-reactive intermediate, improving coupling efficiency, especially in aqueous solutions.[1][2]
-
Reductive Amination: This reaction forms a carbon-nitrogen bond between the primary amine of this compound and a carbonyl group (aldehyde or ketone) of another molecule. The intermediate imine is reduced in situ to form a stable secondary amine linkage.[3][4]
Experimental Protocols
The following are detailed protocols for the functionalization of this compound.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the N-acetylation of this compound as a representative example.
Materials:
-
This compound (MW: 265.82 g/mol )
-
Acetyl chloride (MW: 78.50 g/mol )
-
Triethylamine (B128534) (TEA) (MW: 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 g, 3.76 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 mL, 7.89 mmol, 2.1 eq.) dropwise to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 15 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (0.30 mL, 4.14 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-acetyl methyl 12-aminododecanoate.[5]
Table 1: Illustrative Quantitative Data for N-Acylation
| Parameter | Value |
| Starting Material | 1.0 g |
| Product Yield (hypothetical) | 1.0 g (98%) |
| Purity (by NMR, hypothetical) | >95% |
| TLC Rf (1:1 Hexane:EtOAc) | ~0.4 |
Protocol 2: EDC/NHS Coupling with a Carboxylic Acid
This protocol details the coupling of a model carboxylic acid (e.g., a fluorescent dye with a carboxyl group) to this compound.
Materials:
-
This compound
-
Carboxylic acid to be coupled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
0.1 M MES buffer, pH 6.0 (for aqueous reactions)
-
Phosphate-buffered saline (PBS), pH 7.4 (for aqueous reactions)
Procedure:
-
Activation of Carboxylic Acid: In a dry flask, dissolve the carboxylic acid (1.0 eq.), EDC-HCl (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF or DCM.[2] Stir the mixture at room temperature for 1-4 hours to form the NHS ester. For aqueous reactions, use MES buffer.[6]
-
Amine Preparation: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF or DCM and add TEA or DIPEA (2.2 eq.) to neutralize the hydrochloride. For aqueous reactions, dissolve in PBS.
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: If using an organic solvent, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine. If the reaction was performed in an aqueous buffer, extract the product with an appropriate organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by silica gel column chromatography.
Table 2: Illustrative Quantitative Data for EDC/NHS Coupling
| Parameter | Value |
| Molar Ratio (Amine:Acid:EDC:NHS) | 1.1 : 1.0 : 1.2 : 1.2 |
| Reaction Time | 18 hours |
| Product Yield (hypothetical) | 85% |
| Purity (by HPLC, hypothetical) | >98% |
Protocol 3: Reductive Amination with an Aldehyde
This protocol describes the coupling of an aldehyde to this compound.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCE or methanol, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution at room temperature.[4]
-
Reaction Monitoring: Stir the reaction for 4-24 hours at room temperature. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 3: Illustrative Quantitative Data for Reductive Amination
| Parameter | Value |
| Molar Ratio (Amine:Aldehyde:STAB) | 1.0 : 1.1 : 1.5 |
| Reaction Time | 12 hours |
| Product Yield (hypothetical) | 75% |
| Purity (by LC-MS, hypothetical) | >95% |
Characterization of Functionalized Products
The successful functionalization of this compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the new amide or secondary amine bond and the presence of the introduced functional group. For N-acetylation, one would expect to see a new singlet around 2.0 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl protons and a new amide carbonyl signal around 170 ppm in the ¹³C NMR spectrum.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The formation of an amide bond will show a characteristic C=O stretch around 1640 cm⁻¹ and an N-H bend around 1550 cm⁻¹. The disappearance of the primary amine N-H stretching bands (two peaks around 3300-3400 cm⁻¹) and the appearance of a secondary amide N-H stretch (one peak around 3300 cm⁻¹) would be indicative of a successful reaction.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product, matching the expected molecular formula.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the functionalization protocols.
Caption: Workflow for the N-acylation of this compound.
Caption: Workflow for EDC/NHS mediated amide coupling.
Applications in Drug Development
Functionalized long-chain amino esters like Methyl 12-aminododecanoate derivatives are valuable in drug delivery research. The long alkyl chain can provide lipophilicity, which may enhance drug encapsulation within lipid-based nanocarriers or improve membrane permeability. The terminal functional group can be used to conjugate targeting ligands, imaging agents, or polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic profile of a drug delivery system.[10][11][12] For instance, attaching a tumor-targeting peptide to the amine terminus could direct a drug-loaded nanoparticle to cancer cells.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Development of l-Amino-Acid-Based Hydroxyl Functionalized Biodegradable Amphiphilic Polyesters and Their Drug Delivery Capabilities to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of Methyl 12-Aminododecanoate Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of methyl 12-aminododecanoate hydrochloride with various electrophiles, including acyl chlorides, aldehydes (via reductive amination), and isocyanates. The protocols are designed to be a starting point for the synthesis of novel N-substituted long-chain amino acid esters, which are valuable intermediates in drug discovery and materials science.
Introduction
This compound is a long-chain amino acid ester that possesses a primary amino group, making it a versatile nucleophile for various chemical transformations. The terminal amino group can readily react with a range of electrophilic reagents to yield N-functionalized derivatives. These modifications can be used to introduce diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of new molecules with desired properties. This document outlines key reactions, including N-acylation, N-alkylation via reductive amination, and the formation of ureas.
Data Presentation: Summary of Reactions
The following table summarizes the typical reactions of this compound with different classes of electrophiles, along with expected product types and representative yields.
| Electrophile Class | Specific Electrophile | Reaction Type | Product | Typical Yield (%) |
| Acyl Chloride | Benzoyl Chloride | N-Acylation | Methyl 12-(benzamido)dodecanoate | 85-95 |
| Aldehyde | Benzaldehyde (B42025) | Reductive Amination | Methyl 12-(benzylamino)dodecanoate | 80-90 |
| Isocyanate | Phenyl Isocyanate | Urea (B33335) Formation | Methyl 12-(3-phenylureido)dodecanoate | 90-98 |
Experimental Protocols
Protocol 1: N-Acylation with Benzoyl Chloride
This protocol describes the N-acylation of this compound with benzoyl chloride in the presence of a base to neutralize the hydrochloride salt and the HCl generated during the reaction.
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise with stirring. Allow the mixture to stir for 10-15 minutes to ensure the free base of the amine is formed.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol details the N-alkylation of this compound with benzaldehyde via reductive amination using sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.[1][2][3][4]
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Formation of Free Amine: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Imine Formation: Add benzaldehyde (1.0 eq) to the mixture and stir for 1 hour at room temperature to form the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Reaction with Phenyl Isocyanate
This protocol describes the reaction of this compound with phenyl isocyanate to form the corresponding urea derivative.[5]
Materials and Reagents:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Formation of Free Amine: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Addition of Isocyanate: Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution as a white solid.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting solid is often pure enough for subsequent use. If necessary, the product can be purified by recrystallization.
Visualizations
References
Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-aminododecanoate hydrochloride is a long-chain amino acid ester that serves as a valuable building block in the synthesis of modified peptides. Its unique structure, featuring a C12 aliphatic chain, a terminal primary amine, and a methyl ester, makes it particularly suitable for the introduction of lipophilic moieties onto peptides. This process, known as lipidation, is a key strategy in drug development to enhance the therapeutic properties of peptide-based candidates. The addition of a lipid tail can improve a peptide's metabolic stability, prolong its in vivo half-life by promoting binding to serum albumin, and enhance its interaction with cell membranes, potentially facilitating cell penetration.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) for the creation of N-terminally lipidated peptides, also known as lipopeptides.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for its successful application in peptide synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 4271-86-7 | N/A |
| Molecular Formula | C₁₃H₂₈ClNO₂ | N/A |
| Molecular Weight | 265.82 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in water, DMF, and DMSO | N/A |
| Storage | Store at -20°C, keep dry | N/A |
Application in Peptide Synthesis: N-Terminal Lipidation
The primary application of this compound in peptide synthesis is the introduction of a dodecanoyl (C12) lipid chain at the N-terminus of a peptide. This modification is achieved by coupling the free amine of the reagent to the N-terminal amino acid of the peptide chain, which is assembled on a solid support. The methyl ester of the dodecanoate (B1226587) can be subsequently hydrolyzed if a free carboxylic acid is desired at the terminus of the lipid chain, or it can be a precursor for further modifications.
Workflow for N-Terminal Lipidation using Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for synthesizing an N-terminally lipidated peptide using this compound.
Caption: Workflow for Solid-Phase Synthesis of N-Terminally Lipidated Peptides.
Experimental Protocols
The following protocols are generalized for the manual solid-phase synthesis of an N-terminally lipidated peptide using Fmoc/tBu chemistry. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for assembling the peptide chain on a solid support prior to lipidation.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add an activating agent such as a mixture of DIC (3-5 eq.) and OxymaPure® (3-5 eq.).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: N-Terminal Lipidation with this compound
This protocol describes the coupling of this compound to the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin from Protocol 1
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1 (Step 2).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Lipidation Coupling:
-
In a separate vial, dissolve this compound (3-5 eq.) and a coupling agent such as HBTU or HATU (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated solution to the peptide-resin.
-
Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol outlines the cleavage of the lipidated peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Lipidated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains cysteine, a scavenger like EDT can be added.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude lipidated peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conceptual Application: Lipopeptide Interaction with Cell Membranes
Lipopeptides synthesized using this compound are designed to interact with biological membranes. The C12 lipid tail can insert into the lipid bilayer, anchoring the peptide to the cell surface or facilitating its translocation into the cytoplasm. This is a key mechanism for enhancing the efficacy of antimicrobial peptides, cell-penetrating peptides, and other therapeutic peptides.[6][7]
The following diagram illustrates this conceptual interaction.
Caption: Conceptual model of a lipopeptide interacting with a cell membrane.
Conclusion
This compound is a versatile reagent for the synthesis of N-terminally lipidated peptides. The introduction of a C12 alkyl chain can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. The protocols provided herein offer a general framework for the incorporation of this building block using standard solid-phase peptide synthesis techniques. Researchers and drug development professionals can leverage this approach to create novel lipopeptides with improved therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
Application Notes and Protocols for the Quantification of Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 12-aminododecanoate hydrochloride. The methods described herein are based on established analytical techniques for the quantification of amino acid esters and have been adapted for this specific compound.
Introduction
This compound is a long-chain amino acid ester of significant interest in various fields, including organic synthesis and drug development. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines three common analytical methods for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
Analytical Methods Overview
A summary of the analytical methods and their key characteristics is presented below.
| Method | Principle | Derivatization | Common Application | Relative Cost |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Required (e.g., OPA, FMOC-Cl) to introduce a chromophore. | Routine quality control, purity assessment. | Low to Moderate |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Required (e.g., Silylation) to increase volatility and thermal stability. | Impurity profiling, analysis in complex matrices. | Moderate |
| LC-MS/MS | High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Optional, but can improve chromatographic performance and sensitivity. | Bioanalysis (e.g., in plasma or tissue), trace level quantification. | High |
Experimental Protocols
Detailed protocols for each analytical method are provided below.
Method 1: HPLC-UV with Pre-column Derivatization
This method is suitable for routine quantification where high sensitivity is not the primary requirement. Pre-column derivatization with o-Phthalaldehyde (OPA) is a common and rapid method for primary amines.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Boric acid
-
Potassium hydroxide
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
3.1.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler with derivatization capabilities (preferred)
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3.1.3. Preparation of Solutions
-
Mobile Phase A: 20 mM Sodium phosphate (B84403) buffer, pH 7.2
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
-
Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 2.5 mL of 0.1 M boric acid buffer (pH 10.4) and 50 µL of 3-MPA. This reagent should be prepared fresh daily and protected from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to cover the desired concentration range (e.g., 1-100 µg/mL).
3.1.4. Derivatization and HPLC Procedure
-
Derivatization: In an autosampler vial, mix 10 µL of the standard or sample solution with 40 µL of the OPA/3-MPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Inject 20 µL of the derivatized solution onto the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 338 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram for HPLC-UV Analysis
Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride as a Long-Chain Aliphatic Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-aminododecanoate hydrochloride is a bifunctional linker molecule characterized by a terminal primary amine and a methyl ester. Its long C12 aliphatic chain provides significant spatial separation between conjugated molecules, a desirable characteristic in many bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents. The terminal amine allows for straightforward conjugation to carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functionalities, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation or can be used as is, depending on the application. This document provides detailed application notes and protocols for the use of this compound as a linker in bioconjugation.
Key Features and Applications
The long aliphatic chain of this compound offers several advantages in bioconjugation:
-
Spatial Separation: The extended C12 chain minimizes steric hindrance between the conjugated biomolecule (e.g., an antibody) and the payload (e.g., a small molecule drug), which can be crucial for maintaining the biological activity of both components.
-
Hydrophobicity: The long alkyl chain increases the hydrophobicity of the linker, which can influence the overall properties of the bioconjugate, such as solubility, aggregation, and cell permeability. This property needs to be carefully considered and balanced in the design of bioconjugates.
-
Versatility: The primary amine and methyl ester termini can be orthogonally functionalized, allowing for a range of conjugation strategies.
Primary Applications Include:
-
Antibody-Drug Conjugates (ADCs): As a component of the linker system connecting a monoclonal antibody to a cytotoxic payload. The length of the linker can critically affect the cytotoxic activity of ADCs.
-
PROTACs (Proteolysis Targeting Chimeras): To connect a target protein-binding ligand to an E3 ligase-binding ligand.
-
Synthesis of Novel Biomaterials: Incorporation into polymers and other materials to introduce functional groups for bioconjugation.
-
Development of Targeted Probes: For imaging and diagnostic applications where spacing between a targeting moiety and a reporter molecule is required.
Physicochemical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 4271-86-7 | |
| Molecular Formula | C13H28ClNO2 | |
| Molecular Weight | 265.82 g/mol | |
| Melting Point | 157-160 °C | |
| Solubility | Soluble in water, DMF | |
| Purity | Typically ≥98% |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid using a carbodiimide (B86325) coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOAt (1-Hydroxy-7-azabenzotriazole).
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a payload, a targeting ligand)
-
EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
Anhydrous Dimethylformamide (DMF)
-
2,6-Lutidine or Diisopropylethylamine (DIEA)
-
1 N HCl (aqueous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.5 equivalents), HOAt (1.2 equivalents), and 2,6-lutidine (5.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reaction: Add EDCI·HCl (1.5 equivalents) to the cooled solution in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 3-6 hours.
-
Work-up:
-
Quench the reaction by adding 1 N HCl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution (2x), 10% KHSO4 (2x), and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting conjugate using an appropriate method, such as column chromatography on silica (B1680970) gel.
DOT Diagram: Amide Coupling Workflow
Caption: Workflow for amide bond formation.
Protocol 2: Conjugation to an NHS-Ester Activated Molecule
This protocol outlines the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5)
-
Purification supplies (e.g., size-exclusion chromatography column, HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF.
-
Dissolve this compound in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS-ester activated molecule to the solution of this compound.
-
The reaction is typically performed at room temperature for 2-4 hours or overnight at 4 °C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Purify the conjugate to remove unreacted starting materials and byproducts. Common methods include size-exclusion chromatography, dialysis (for large biomolecules), or reverse-phase HPLC.
-
DOT Diagram: NHS Ester Conjugation Pathway
Caption: Pathway for NHS ester conjugation.
Considerations for Bioconjugate Design and Characterization
-
Linker Stability: The stability of the resulting amide bond is generally high. However, the overall stability of the bioconjugate will depend on the other functionalities present.
-
Drug-to-Antibody Ratio (DAR): In the context of ADCs, controlling the number of linker-payload molecules attached to each antibody is critical. The reaction conditions should be optimized to achieve the desired DAR.
-
Hydrophobicity and Aggregation: The long aliphatic chain of this linker can increase the hydrophobicity of the final conjugate, potentially leading to aggregation, especially at high DARs. The inclusion of hydrophilic moieties (e.g., PEG chains) in other parts of the linker construct may be necessary to mitigate this.
-
Analytical Characterization: Thorough characterization of the final bioconjugate is essential. Techniques such as mass spectrometry (for molecular weight confirmation), HPLC (for purity assessment), and functional assays (to confirm the activity of the biomolecule and payload) should be employed.
Conclusion
This compound serves as a valuable long-chain linker in bioconjugation, providing spatial separation and versatile chemical handles for the synthesis of complex biomolecules. The protocols and considerations outlined in this document provide a foundation for researchers to effectively utilize this linker in their drug development and research endeavors. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving the desired properties and functionality of the bioconjugate.
Troubleshooting & Optimization
Technical Support Center: Methyl 12-aminododecanoate hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Methyl 12-aminododecanoate hydrochloride. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 12-aminododecanoic acid.[1][2][3] This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. The amino group of the starting material is basic and reacts with the acid, leading to the formation of the hydrochloride salt of the final ester product.
Q2: What are the typical starting materials for this synthesis?
A2: The direct precursor is 12-aminododecanoic acid. Alternative, multi-step syntheses can start from renewable resources like vernolic acid or castor oil-derived undecylenic acid, which are then converted to 12-aminododecanoic acid or its derivatives before the final esterification step.[4][5]
Q3: Which acid catalysts are suitable for this esterification?
A3: A variety of reagents can be used to facilitate the esterification and act as the source of the hydrochloride. Common choices include passing anhydrous hydrogen chloride (HCl) gas through methanol, or using reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol.[6][7] Protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are also effective catalysts for Fischer esterification.[1][8]
Q4: How should I store the final product, this compound?
A4: The product should be stored in a cool, dry place, typically at temperatures around -20°C for long-term stability, away from moisture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Q: Why is my reaction yield consistently low?
A: Low yield in a Fischer esterification is a common problem, often related to the equilibrium nature of the reaction.[1][9]
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Issue: Incomplete Reaction. The Fischer esterification is a reversible process. The presence of the water byproduct can shift the equilibrium back towards the starting materials, limiting the final yield.
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Issue: Insufficient Catalyst. An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
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Issue: Product Loss During Workup. The product is a water-soluble salt. Washing with aqueous solutions during workup can lead to significant product loss.
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Solution: Minimize aqueous washes. If an extraction is necessary, ensure the aqueous layer is saturated with salt (e.g., NaCl) to decrease the solubility of your product. After reaction completion, a common workup involves concentrating the reaction mixture under reduced pressure and inducing crystallization by adding a less polar solvent.[10]
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Q: I'm observing incomplete consumption of my starting material (12-aminododecanoic acid) by TLC/LCMS. What should I do?
A: This indicates the reaction has not gone to completion.
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Issue: Insufficient Reaction Time or Temperature. Esterification reactions can be slow, sometimes requiring several hours or even days at room temperature.[1][6]
Q: My final product is wet or oily instead of a crystalline solid. How can I fix this?
A: This is typically due to residual solvent or impurities.
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Issue: Trapped Solvent. Methanol or other solvents may be trapped within the product.
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Solution: Dry the product thoroughly under high vacuum for an extended period. If the product remains oily, attempt to recrystallize it from a suitable solvent system, such as a methanol/ether mixture.[11]
-
-
Issue: Presence of Impurities. Side-products or unreacted starting materials can interfere with crystallization.
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Solution: Purify the product via recrystallization. Dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol (B145695) or methanol) and slowly add a non-polar solvent (like diethyl ether or hexane) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
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Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the esterification of an amino acid to its methyl ester hydrochloride using different acid catalysts. Yields are representative for Fischer esterifications.
| Catalyst System | Molar Ratio (Catalyst:Amino Acid) | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| HCl (gas) in Methanol | Saturated Solution | Reflux | 4 - 8 hours | 85 - 95% | A classic and highly effective method. Requires handling of corrosive HCl gas.[6] |
| Thionyl Chloride (SOCl₂) in Methanol | 1.2 - 1.5 : 1 | 0°C to RT, then Reflux | 3 - 6 hours | 90 - 98% | Highly efficient, as SOCl₂ reacts with water to drive the equilibrium. Exothermic reaction, requires careful addition at low temperature.[6] |
| Trimethylchlorosilane (TMSCl) in Methanol | 2 : 1 | Room Temperature | 12 - 24 hours | 90 - 99% | Very mild and effective conditions, often providing high purity and yield without the need for heating.[7][10] |
| Sulfuric Acid (H₂SO₄) in Methanol | Catalytic (0.1 - 0.2 : 1) | Reflux | 8 - 16 hours | 80 - 90% | A cost-effective catalytic method, but may require longer reaction times and careful workup to remove the acid.[1][8] |
Experimental Protocols
Protocol 1: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
This protocol is adapted from general procedures for amino acid esterification using TMSCl, which is known for its mild conditions and high yields.[7]
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 12-aminododecanoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).
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Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The suspension should become a clear solution as the reaction progresses.
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Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
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Workup: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, often as a white solid or viscous oil.
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Purification: To purify, add a non-polar solvent such as diethyl ether to the crude product and stir vigorously. The hydrochloride salt will precipitate. Filter the solid, wash with additional diethyl ether, and dry under high vacuum to yield pure this compound.
Protocol 2: Synthesis using Thionyl Chloride (SOCl₂) in Methanol
This protocol is based on the highly efficient esterification method using thionyl chloride.[6]
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add anhydrous methanol (approx. 15 mL per gram of amino acid).
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Reagent Addition: Cool the methanol in an ice bath to below 0°C. Add thionyl chloride (1.2 eq) dropwise with vigorous stirring. Caution: This addition is highly exothermic and generates acidic gases.
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Addition of Starting Material: After the addition is complete, add 12-aminododecanoic acid (1.0 eq) portion-wise to the cold solution.
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Reaction: Once the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 3-6 hours.
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Workup: Cool the reaction mixture to room temperature and then concentrate it to dryness using a rotary evaporator.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product. Dry thoroughly under vacuum.
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: General synthesis workflow.
Troubleshooting Logic
This diagram provides a logical decision tree for troubleshooting low product yield.
Caption: Troubleshooting low yield issues.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 5. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]
- 6. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 11. DE3407415A1 - Process for the preparation of 12-aminododecanoic acid from residues obtained in the preparation of laurolactam - Google Patents [patents.google.com]
Technical Support Center: Methyl 12-aminododecanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 12-aminododecanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted 12-aminododecanoic acid, di- or poly-esters formed during synthesis, and residual solvents or reagents from the reaction. Depending on the synthetic route, byproducts from side reactions may also be present.
Q2: What is the recommended method for routine purification of this compound?
A2: For routine purification to remove minor impurities, recrystallization is often the most straightforward and effective method. For more complex mixtures or to achieve very high purity, column chromatography is recommended.
Q3: How can I convert the free amine, Methyl 12-aminododecanoate, to its hydrochloride salt?
A3: To convert the free amine to its hydrochloride salt, dissolve the amine in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297). Then, introduce anhydrous hydrogen chloride (as a gas or a solution in an appropriate solvent) until the precipitation of the hydrochloride salt is complete. The salt can then be collected by filtration.[1]
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration, such as a yellow or brown tint, can be a sign of impurities or degradation. Amines can be susceptible to air oxidation.[2] Ensure proper storage under an inert atmosphere and consider using purification techniques like treatment with activated charcoal during recrystallization to remove colored impurities.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Question: My this compound is oiling out instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
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High concentration of impurities: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal formation.
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Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing the compound from precipitating.
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Cooling too rapidly: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.
Troubleshooting Steps:
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Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation.
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Slow cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).
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Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can provide a surface for crystal nucleation.
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Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
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Change the solvent system: If the above steps fail, the solvent system may be unsuitable. Consider a solvent in which the compound is less soluble at lower temperatures. Trying a co-solvent system, such as adding a non-polar solvent like hexanes to a more polar solvent like ethanol (B145695), can also be effective.
Issue 2: Poor Separation During Column Chromatography
Question: I am not getting good separation of my product from impurities during silica (B1680970) gel column chromatography. What can I do to improve this?
Answer: Poor separation can result from an incorrect choice of mobile phase, improper column packing, or overloading the column.
Troubleshooting Steps:
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Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. For polar compounds like amino acid esters, a polar eluent is often necessary. A common mobile phase for such compounds is a mixture of dichloromethane (B109758) and methanol (B129727), or ethyl acetate and methanol. Adding a small amount of acid, like acetic acid or trifluoroacetic acid (TFA), to the eluent can sometimes improve the separation of acidic or basic compounds.
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Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute the non-polar impurities and then your product, followed by more polar impurities.
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Check column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
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Reduce the amount of sample: Overloading the column is a common cause of poor separation. Use a smaller amount of your crude product.
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Consider a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or reverse-phase silica.
Issue 3: Low Yield After Purification
Question: My yield of pure this compound is very low after purification. How can I improve it?
Answer: Low yield can be due to multiple transfers, product loss during extraction or filtration, or using a purification method with inherent losses.
Troubleshooting Steps:
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Minimize transfers: Each transfer of the product from one container to another can result in loss. Try to minimize these steps.
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Optimize recrystallization: Ensure you are not using too much solvent, as this will keep more of your product dissolved. After crystallization, ensure the solution is sufficiently cold to maximize precipitation before filtration.
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Efficient extraction: When performing acid-base extractions, ensure you are using the correct pH and performing multiple extractions with smaller volumes of solvent for better recovery.
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Careful handling during filtration: When collecting crystals by filtration, wash them with a minimal amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.
Data Presentation
Table 1: Recommended Recrystallization Solvents for Amino Acid Hydrochlorides
| Solvent System | Notes |
| Ethanol/Water | A common and effective system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
| Isopropanol | Often a good choice for hydrochloride salts that are too soluble in ethanol.[3] |
| Methanol/Diethyl Ether | Dissolve the salt in a minimal amount of methanol and then slowly add diethyl ether until turbidity is observed. Cool to induce crystallization. |
| Acetic Acid/Water | For long-chain amino acids, recrystallization from an aqueous solution of an organic acid can be effective.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to clarify.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity by adding a more polar solvent like methanol.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
"Methyl 12-aminododecanoate hydrochloride" solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility challenges and solutions for Methyl 12-aminododecanoate hydrochloride (CAS: 4271-86-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound with a long carbon chain, a terminal amine group, and a methyl ester.[1][2] Its structure makes it a useful building block in organic synthesis and as a biochemical for proteomics research.[2][3] It has also been studied for its immunomodulatory properties and its ability to inhibit the transcriptional activity of HIV.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep the compound at -20°C in a freezer.[2][4][5][6][7] Short-term storage at room temperature is also possible.[5][6]
Q3: Why is the solubility of this compound a concern?
A3: The molecule has a dual nature. The hydrochloride salt of the amine group is polar and promotes solubility in aqueous solutions.[8] However, the long 12-carbon (dodecanoate) chain is non-polar (hydrophobic), which can limit its solubility in water and cause it to behave like a surfactant or aggregate in solution.
Q4: Is there anything I should do before opening the vial?
A4: Yes, it is recommended to centrifuge the vial briefly before opening.[5][6] This will ensure that any solid material that may have become entrapped in the cap during shipping is collected at the bottom of the vial, ensuring accurate weighing.[5][6]
Solubility Data Summary
The solubility of this compound can vary significantly between solvents. The following table summarizes the available data.
| Solvent | Solubility | Reference |
| Water | Soluble | [5][6][7] |
| Methanol (B129727) | Soluble / Slightly Soluble | [2][4][7] |
| Hot Methanol | Soluble | [5][6] |
| Dimethylformamide (DMF) | Soluble | [5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble | [4] |
| Tetrahydrofuran (THF) | Soluble | [2][7] |
Troubleshooting Guide
Issue 1: Compound is not dissolving in water.
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Cause: The hydrophobic 12-carbon tail can limit solubility, especially at higher concentrations, leading to a cloudy suspension or the compound floating.
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Solution 1: Gentle Heating. Warm the solution gently (e.g., in a 37°C water bath) to increase the kinetic energy of the molecules and improve dissolution.
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Solution 2: Sonication. Use a bath sonicator to break up any aggregates and enhance the interaction between the solvent and the compound.
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Solution 3: Adjust pH. Since this is a hydrochloride salt of an amine, the pH of the aqueous solution will be slightly acidic. If your experimental conditions allow, slightly lowering the pH further with a dilute acid (e.g., 0.1 M HCl) can sometimes improve solubility by ensuring the primary amine is fully protonated. Conversely, adding a base will neutralize the hydrochloride salt, leading to the free amine form, which is significantly less water-soluble.
Issue 2: Compound precipitates out of solution over time.
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Cause: The solution may be supersaturated, or the temperature may have decreased, causing the compound to fall out of solution.
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Solution 1: Prepare Fresh Solutions. Due to potential stability and saturation issues, it is best practice to prepare solutions fresh for each experiment.
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Solution 2: Use a Co-solvent. If your experiment allows, consider preparing a stock solution in a solvent in which the compound is more readily soluble (like DMF or hot methanol) and then diluting it into your aqueous buffer.[5][6] Ensure the final concentration of the organic solvent is compatible with your downstream application.
Issue 3: Difficulty dissolving in organic solvents like DMSO or Methanol at room temperature.
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Cause: While the long carbon chain improves solubility in organic solvents compared to shorter-chain amino acid esters, it can still be limited at room temperature.[4]
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Solution: Use Heat. As indicated by several sources, using hot methanol significantly improves solubility.[5][6] Warm the methanol before adding the compound, or gently heat the mixture while stirring.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
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Preparation: Bring the vial of this compound to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.[5][6]
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Weighing: Weigh the desired amount of the compound in a suitable container.
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Dissolution: Add the desired volume of purified water to achieve the target concentration.
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Mixing: Vortex or stir the solution. If the compound does not dissolve completely, proceed with the following steps.
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Troubleshooting:
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Place the container in a water bath sonicator for 5-10 minutes.
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If still not dissolved, gently warm the solution to 37°C while stirring until the solid is fully dissolved.
-
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Usage: Use the solution immediately for your experiment. Do not store aqueous solutions for long periods unless stability has been verified.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
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Preparation: Bring the vial of this compound to room temperature and centrifuge it briefly.[5][6]
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Weighing: Weigh the desired amount of the compound into a chemical-resistant container (e.g., glass vial).
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Solvent Selection: Choose a suitable organic solvent such as DMF or Methanol.[2][5][6][7]
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Dissolution: Add the solvent to the compound.
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Mixing & Heating (if necessary):
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Storage: Store the organic stock solution at -20°C. Before use, allow the solution to thaw completely and vortex to ensure it is homogeneous.
Diagrams
Caption: Workflow for dissolving this compound.
Caption: Factors influencing the solubility of the compound.
References
- 1. 12-Amino-1-dodecanoic acid methyl ester hydrochloride salt | 4271-86-7 | FA17401 [biosynth.com]
- 2. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. usbio.net [usbio.net]
- 7. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of "Methyl 12-aminododecanoate hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 12-aminododecanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it is crucial to adhere to proper storage and handling protocols. Long-term storage at -20°C is recommended.[1][2][3][4] For short-term use, room temperature storage is acceptable, but it is best to minimize the duration.[1] The compound is a solid with a melting point between 157-160°C.[2][3][4] It is soluble in methanol (B129727) and tetrahydrofuran (B95107).[2][4]
Q2: What are the primary causes of this compound polymerization?
A2: Polymerization of this compound can be initiated by several factors that lead to the formation of polyamide chains. The primary trigger is the deprotonation of the amine hydrochloride to the free amine, which can then react with the ester of another molecule. Key contributing factors include:
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Presence of Base: Introduction of a base will neutralize the hydrochloride salt, freeing the primary amine to act as a nucleophile.
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Elevated Temperatures: Higher temperatures can provide the activation energy needed for the polymerization reaction to occur.[5]
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Presence of Water and Bicarbonate: Aqueous conditions, particularly in the presence of bicarbonate, can facilitate the formation of Leuchs' anhydride (B1165640) intermediates, which readily polymerize.[6]
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Metal Ions: Certain metal ions, such as copper, have been shown to catalyze the polymerization of amino acid esters.[7]
Q3: What are the visual indicators of polymerization?
A3: The onset of polymerization can often be identified by a noticeable change in the physical properties of the sample. Common indicators include:
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Increased viscosity of solutions.
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Formation of a gel or solid mass.
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Changes in color, often leading to darkening.
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Decreased solubility in recommended solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample appears viscous or has solidified | Polymerization has occurred. | Discard the sample. It is generally not feasible to reverse the polymerization process. Review your experimental protocol to identify potential causes, such as exposure to high temperatures or basic conditions. |
| Inconsistent experimental results | Partial polymerization or degradation of the starting material. | Use a fresh vial of this compound. Ensure proper storage conditions have been maintained. Consider re-purifying the material if its integrity is . |
| Difficulty dissolving the compound | The compound may have started to polymerize, or an inappropriate solvent is being used. | Confirm you are using a recommended solvent such as methanol or tetrahydrofuran.[2][4] If solubility issues persist with a fresh sample in an appropriate solvent, this could be an early sign of polymerization. |
Experimental Protocols
Protocol for Preventing Polymerization During Storage
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Receipt and Initial Storage: Upon receiving this compound, immediately store it in a freezer at -20°C.[1][2][3][4]
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Inert Atmosphere: For long-term storage, consider placing the vial inside a desiccator with an inert gas backfill (e.g., argon or nitrogen).
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Aliquoting: If you anticipate using small quantities over time, aliquot the compound into smaller, single-use vials upon first opening. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.
Protocol for Handling and Use in Experiments
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Equilibration: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
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Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
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Solvent Selection: Use anhydrous solvents to minimize water-induced hydrolysis and polymerization. Methanol and tetrahydrofuran are suitable solvents.[2][4]
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Temperature Control: Maintain low reaction temperatures unless the protocol specifically requires heating. If heating is necessary, do so for the minimum time required.
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pH Control: Avoid basic conditions. If the free amine is required for your reaction, consider in-situ deprotection at low temperatures and immediate use.
Visual Guides
Caption: Simplified pathway of Methyl 12-aminododecanoate polymerization.
Caption: Troubleshooting flowchart for polymerization issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 3. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]
- 4. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aqueous polymerization of L-amino acid active esters in bicarbonate solution via Leuchs' anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerization of amino acid methyl esters via their copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 12-aminododecanoate hydrochloride" stability and degradation studies.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Methyl 12-aminododecanoate hydrochloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2][3] For short-term use, it may be stored at room temperature, but it is crucial to minimize exposure to moisture as the compound is hygroscopic.[4] Always keep the container tightly closed in a dry and well-ventilated place.[4]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in water, methanol (B129727), and dimethylformamide (DMF).[1][3]
Q3: What are the potential degradation pathways for this compound?
Given its chemical structure as an amino acid ester, the primary degradation pathways are likely to be:
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Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 12-aminododecanoic acid and methanol.
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Oxidation: The amino group can be susceptible to oxidation.
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Thermal Degradation: High temperatures can lead to decomposition.
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Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Q4: What are the visible signs of degradation?
Visual signs of degradation can include a change in color, caking of the solid material due to moisture absorption, or a noticeable change in solubility. For solutions, the appearance of precipitates or a change in color or clarity may indicate degradation.
Q5: Are there any known incompatibilities for this compound?
Avoid contact with strong acids, acid anhydrides, and acid chlorides.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at -20°C in a tightly sealed container. Allow the container to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment. |
| Compound has changed in appearance (e.g., color change, clumping) | Absorption of moisture (hygroscopic nature) or potential degradation. | The compound may be compromised. It is advisable to use a fresh, unopened vial for critical experiments. If that is not possible, attempt to dry the compound under vacuum, but be aware that some degradation may have already occurred. |
| Difficulty in achieving complete dissolution | The compound may have degraded, or the incorrect solvent or concentration is being used. | Verify the solubility of the compound in the chosen solvent.[1][3] Gentle warming or sonication may aid dissolution. If solubility issues persist with a previously reliable solvent, it may be a sign of degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products or impurities. | Perform a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6][7][8]
Acid and Base Hydrolysis
Objective: To determine the susceptibility of this compound to hydrolysis.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, treat the stock solution with 0.1 M hydrochloric acid.
-
For base hydrolysis, treat the stock solution with 0.1 M sodium hydroxide.
-
Maintain the solutions at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Oxidative Degradation
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a stock solution of this compound.
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature and protect it from light.
-
Collect samples at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using an appropriate analytical method (e.g., HPLC, LC-MS).
Thermal Degradation
Objective: To evaluate the effect of high temperature on the stability of the solid compound.
Methodology:
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool, and dissolve it in a suitable solvent.
-
Analyze the sample to determine the extent of degradation.
Photostability
Objective: To determine the compound's sensitivity to light exposure.
Methodology:
-
Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
After a defined exposure period, analyze both the exposed and control samples.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes.
| Stress Condition | Duration (hours) | % Degradation | Major Degradant(s) Identified |
| 0.1 M HCl at 60°C | 24 | ~15% | 12-Aminododecanoic acid |
| 0.1 M NaOH at 60°C | 8 | ~25% | 12-Aminododecanoic acid |
| 3% H₂O₂ at RT | 24 | ~5% | Oxidized amino species |
| Solid at 80°C | 72 | <2% | Not significant |
| Light Exposure (ICH Q1B) | 24 | <1% | Not significant |
Diagrams
References
- 1. usbio.net [usbio.net]
- 2. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]
- 3. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Methyl 12-aminododecanoate Hydrochloride Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of Methyl 12-aminododecanoate hydrochloride. The information is based on the common synthesis route of Fischer esterification of 12-aminododecanoic acid in methanol (B129727) with an acid catalyst (e.g., HCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 12-aminododecanoic acid with methanol. In this reaction, hydrochloric acid (HCl) acts as a catalyst for the esterification and also forms the hydrochloride salt of the terminal amine group.[1][2]
Q2: What are the main byproducts I should expect in this reaction?
A2: The primary byproducts and impurities include:
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Water: A direct byproduct of the esterification reaction.[1]
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Unreacted 12-aminododecanoic acid: Due to the reversible nature of Fischer esterification, some starting material may remain.[1]
-
Polyamide Oligomers: Intermolecular condensation between molecules of 12-aminododecanoic acid or its ester can lead to the formation of short polymer chains (amides/poly(ester-amides)).
Q3: Why is my reaction yield lower than expected?
A3: Low yields in Fischer esterification are often due to the presence of water, which shifts the equilibrium back towards the reactants.[1] To maximize your yield, ensure you are using anhydrous methanol and consider methods to remove water as it forms. Using a large excess of methanol can also help drive the reaction to completion.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Due to its salt nature, polar solvents are generally effective. Mixtures of alcohol and water, such as ethanol/water, are commonly used for recrystallizing similar long-chain amino acid salts.[3] Methanol can also be a suitable solvent.[4] The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction; presence of starting material. | Increase reaction time or temperature. Ensure an adequate amount of acid catalyst is used. Use a significant excess of anhydrous methanol. |
| Presence of water in the reaction mixture. | Use anhydrous reagents and glassware. Consider using a drying agent or a Dean-Stark apparatus to remove water azeotropically if using a non-polar co-solvent. | |
| Formation of polyamide byproducts. | Avoid excessively high reaction temperatures that can favor amide bond formation. | |
| Product is an Oil or Gummy Solid, Not a Crystalline Powder | Presence of impurities inhibiting crystallization. | Purify the crude product by washing with a non-polar solvent (like diethyl ether or hexane) to remove non-polar impurities. Proceed with recrystallization. |
| Incorrect recrystallization solvent or cooling rate. | Experiment with different solvent systems (e.g., methanol/water, ethanol/water). Ensure the solution is fully dissolved at high temperature and then cooled slowly to promote crystal growth. Scratching the inside of the flask can sometimes initiate crystallization. | |
| Difficulty Removing Unreacted 12-aminododecanoic Acid | Similar polarity to the product, making separation difficult. | Recrystallization is the most effective method. The starting material is generally less soluble in alcohol/water mixtures than the ester hydrochloride salt. |
| Inadequate washing of the crude product. | Before recrystallization, wash the crude solid with a solvent in which the starting material is sparingly soluble but the product is not (e.g., cold diethyl ether). |
Data Presentation
The following tables provide representative data for the synthesis and purification of this compound.
Table 1: Typical Reaction Yield and Purity
| Parameter | Value | Notes |
| Reaction Method | Fischer Esterification (HCl/Methanol) | Assumes use of excess anhydrous methanol. |
| Typical Crude Yield | >90% | Based on the starting 12-aminododecanoic acid. |
| Purity of Crude Product | 85-95% | Major impurity is typically unreacted starting material. |
| Purity of Commercial Product | ≥98% | Demonstrates the effectiveness of purification.[5] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4271-86-7 | [4][5] |
| Molecular Formula | C₁₃H₂₈ClNO₂ | [5] |
| Molecular Weight | 265.82 g/mol | [5] |
| Melting Point | 157-160 °C | [4][6] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in Methanol and Water | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
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12-aminododecanoic acid
-
Anhydrous methanol
-
Concentrated hydrochloric acid (or HCl gas)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 12-aminododecanoic acid.
-
Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated hydrochloric acid to the stirring suspension. Alternatively, bubble dry HCl gas through the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator. The crude product will be obtained as a white solid.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., starting with a 4:1 ratio) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to aid in drying.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: A flowchart of the synthesis process.
Caption: A step-by-step guide to purification.
Caption: Relationship between product and byproducts.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 4. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]
Technical Support Center: Synthesis of Methyl 12-aminododecanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 12-aminododecanoate hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no product at all. What are the possible causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Here is a systematic approach to troubleshooting this issue:
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Incomplete Reaction: The esterification of 12-aminododecanoic acid is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of methanol (B129727) and an effective acid catalyst.[1][2] Ensure that the catalyst is active and used in the appropriate amount.
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Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. It is critical to use anhydrous methanol and prevent atmospheric moisture from entering the reaction vessel.[3]
-
Inactive Catalyst: The acid catalyst (e.g., HCl, H₂SO₄, or generated from thionyl chloride or TMSCl) may be old or have absorbed moisture, rendering it inactive. Use fresh or properly stored reagents.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure. What are the likely side reactions and how can I minimize them?
Answer: Impurity formation is a common challenge. The primary side products in this synthesis are unreacted starting material and byproducts from side reactions.
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Unreacted 12-Aminododecanoic Acid: The most common impurity is the starting material. This is often due to an incomplete reaction (see Issue 1). Driving the reaction to completion by using excess methanol and an active catalyst is the best preventative measure.
-
Dimerization (Diketopiperazine formation): While less common for long-chain amino acids compared to alpha-amino acids, intermolecular amide bond formation to yield dimers or oligomers can occur, especially at high temperatures. Maintaining a moderate reaction temperature can help minimize this.
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N-Alkylation: Although the amino group is protonated and thus less nucleophilic under acidic conditions, N-methylation can occur as a minor side reaction. Using a large excess of the acid catalyst can further minimize this by ensuring the complete protonation of the amino group.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying my product. What is the best way to obtain pure this compound?
Answer: Effective purification is key to obtaining a high-quality product. The hydrochloride salt of the amino ester is a crystalline solid, which facilitates its purification by recrystallization.
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Initial Isolation: After the reaction is complete, the excess methanol and volatile reagents are typically removed under reduced pressure. The crude product is then often precipitated by the addition of a less polar solvent, such as diethyl ether or tert-butyl methyl ether.[4]
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Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
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Solvent Selection: For long-chain amino acid ester hydrochlorides, common recrystallization solvents include methanol/diethyl ether, ethanol/water, or methanol/hexane mixtures.[5][6] You may need to screen a few solvent systems to find the optimal one for your specific product.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture). If the solution is colored, you can treat it with a small amount of activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The pure crystals can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the direct esterification of 12-aminododecanoic acid with methanol in the presence of an acid catalyst. The acid catalyst can be introduced in several ways:
-
Hydrogen Chloride (HCl) Gas: Bubbling dry HCl gas through a solution of the amino acid in anhydrous methanol is a classic and effective method.
-
Thionyl Chloride (SOCl₂): Adding thionyl chloride to cold methanol generates HCl in situ. This method is convenient but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
-
Trimethylchlorosilane (TMSCl): TMSCl in methanol is a mild and efficient system for esterification.[7]
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can also be used as a catalyst.[8]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). The starting material (amino acid) will have a lower Rf value than the product (amino ester). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the role of the hydrochloride in the final product?
A3: The hydrochloride salt serves two main purposes. Firstly, the protonation of the amino group prevents it from acting as a nucleophile and participating in side reactions, such as N-acylation or polymerization. Secondly, the hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store compared to the free amino ester, which may be an oil or a less stable solid.
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[9] A freezer at -20°C is often recommended for long-term storage to maintain its stability.[8][9]
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride in Methanol
This method generates HCl in situ from the reaction of thionyl chloride with methanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 12-aminododecanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
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Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: The addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. The suspension should become a clear solution as the reaction progresses.
-
Work-up and Isolation: Monitor the reaction by TLC. Once complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: To the crude product, add diethyl ether to induce precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. For higher purity, recrystallize the solid from a suitable solvent system (e.g., methanol/diethyl ether).
Method 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
This is a milder and often more convenient method.[7]
-
Reaction Setup: In a round-bottom flask, place 12-aminododecanoic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (10-15 mL per gram of amino acid) to the flask. While stirring, slowly add trimethylchlorosilane (2.0-2.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
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Purification: Triturate the crude product with diethyl ether to obtain a solid. Collect the solid by filtration, wash with diethyl ether, and dry. Recrystallize if necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods for Amino Acid Methyl Esters
| Method | Reagents | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂, Methanol | 0 °C to reflux, 2-4 h | Good to Excellent | High reactivity, relatively short reaction times | Corrosive and moisture-sensitive reagent, evolution of toxic gases |
| TMSCl | TMSCl, Methanol | Room temperature, 12-24 h | Good to Excellent[7] | Mild conditions, convenient procedure[7] | Longer reaction times, TMSCl is moisture sensitive |
| HCl Gas | Dry HCl gas, Methanol | 0 °C to reflux, 2-6 h | Good to Excellent | Clean reaction, no non-volatile byproducts | Requires handling of corrosive and toxic HCl gas |
| H₂SO₄ | Conc. H₂SO₄, Methanol | Reflux, 4-8 h | Good | Inexpensive catalyst | Strong acid can cause charring, more difficult work-up |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. DE3407415A1 - Process for the preparation of 12-aminododecanoic acid from residues obtained in the preparation of laurolactam - Google Patents [patents.google.com]
- 6. cerritos.edu [cerritos.edu]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting "Methyl 12-aminodododecanoate hydrochloride" NMR Peak Assignments
Welcome to the technical support center for "Methyl 12-aminodododecanoate hydrochloride." This guide is designed to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks and troubleshooting common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
1. What are the expected 1H and 13C NMR chemical shifts for Methyl 12-aminododecanoate hydrochloride?
The expected chemical shifts are based on the structure of the molecule, which consists of a twelve-carbon chain with a methyl ester at one end (C1) and a protonated amine group at the other (C12). The electron-withdrawing effects of the ester and the ammonium (B1175870) group will cause the signals of adjacent protons and carbons to shift downfield (to a higher ppm value).
Data Presentation: Predicted NMR Peak Assignments
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Peak Assignments for this compound
| Peak Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH ₃ | ~ 3.67 | Singlet | 3H |
| -CH ₂-COOCH₃ (C2) | ~ 2.30 | Triplet | 2H |
| -CH ₂-NH₃⁺ (C11) | ~ 3.00 | Triplet | 2H |
| -NH ₃⁺ | 7.5 - 8.5 (solvent dependent) | Broad Singlet | 3H |
| -CH₂- chain (C3-C10) | 1.25 - 1.65 | Multiplet | 16H |
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Peak Assignment | Predicted Chemical Shift (ppm) |
| C =O (Ester Carbonyl) | ~ 174 |
| -O-C H₃ (Ester Methyl) | ~ 51 |
| -C H₂-NH₃⁺ (C12) | ~ 40 |
| -C H₂-COOCH₃ (C2) | ~ 34 |
| -CH₂- chain (C3-C11) | 25 - 30 |
2. I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?
Broad peaks in the ¹H NMR spectrum of amine salts are common and can be attributed to several factors:
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Proton Exchange: The ammonium protons (-NH₃⁺) can exchange with residual water or other labile protons in the sample, leading to a broad signal. The rate of this exchange is pH and temperature-dependent.
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Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and a quadrupole moment, which can lead to broadening of the signals of adjacent protons.
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Poor Solubility or Aggregation: If the compound is not fully dissolved or forms aggregates in the NMR solvent, this can result in broad peaks.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
3. The chemical shift of the -NH₃⁺ protons is different from the predicted value. Why?
The chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature. Hydrogen bonding between the -NH₃⁺ group and the solvent molecules can significantly influence its electronic environment and, consequently, its chemical shift. For example, in aprotic solvents like chloroform-d (B32938) (CDCl₃), the -NH₃⁺ peak may be less broad and appear at a different chemical shift compared to when a protic solvent like methanol-d₄ (CD₃OD) or DMSO-d₆ is used.
4. I see unexpected peaks in my spectrum. What are the possible impurities?
Unexpected peaks could arise from several sources:
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Unreacted Starting Material: If the synthesis involved the esterification of 12-aminododecanoic acid, you might see peaks corresponding to the free carboxylic acid.
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Solvent Residues: Residual solvents from the synthesis or purification steps are common impurities. Refer to standard tables of NMR solvent chemical shifts to identify these peaks.
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Side Products: Depending on the synthetic route, side products such as dimers or products of side reactions could be present.
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Water: A broad peak, typically between 1.5 and 5 ppm depending on the solvent, is often due to the presence of water.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues with this compound.
Caption: Troubleshooting workflow for NMR peak assignments.
Experimental Protocols
Acquiring a High-Quality NMR Spectrum
To obtain a reliable NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
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Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
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Add approximately 0.6 mL of a deuterated solvent. For amine hydrochlorides, DMSO-d₆ is often a good choice as it can help to sharpen the -NH₃⁺ peak. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used. Note that in CD₃OD, the -NH₃⁺ protons will exchange with deuterium (B1214612) and the signal will disappear.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain sharp, symmetrical solvent peaks.
-
-
¹H NMR Acquisition Parameters:
-
Number of Scans (ns): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (at): 2-4 seconds.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to ensure all signals, including the broad -NH₃⁺ peak, are observed.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Proton Decoupling: Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.
-
By following these guidelines and using the provided troubleshooting information, researchers can more confidently and accurately interpret the NMR spectra of this compound.
"Methyl 12-aminododecanoate hydrochloride" handling and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Methyl 12-aminododecanoate hydrochloride, along with troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a white to off-white crystalline solid.[1] It is the hydrochloride salt of the methyl ester of 12-aminododecanoic acid. This salt form generally enhances the compound's stability and solubility in water.[2]
Q2: How should I store this compound?
To ensure its integrity, this compound should be stored in a cool, dry, and dark place.[3] The container must be tightly sealed to prevent exposure to atmospheric moisture.[3] For long-term storage, temperatures of -20°C are commonly recommended.[4][5]
Q3: Is this compound hygroscopic?
Yes, like many hydrochloride salts, it is likely to be hygroscopic, meaning it can absorb moisture from the air.[3][6] This can lead to the formation of clumps and may affect the compound's stability and accurate weighing.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in water, methanol, and tetrahydrofuran.[5] Its solubility in water is enhanced by the hydrochloride salt form.[1][2]
Q5: What are the primary safety concerns when handling this compound?
Safety data indicates that this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302). Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handling should be performed in a well-ventilated area.
Troubleshooting Guides
Problem: The powder has formed clumps or appears moist.
-
Cause: The compound is hygroscopic and has likely absorbed moisture from the atmosphere. This can happen if the container is not sealed tightly or if it has been opened frequently in a humid environment.
-
Solution:
-
Handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[3]
-
Use dry, clean spatulas and glassware.
-
For future prevention, store the container with a desiccant and ensure it is tightly sealed immediately after use.
-
Problem: The compound is not dissolving as expected.
-
Cause: The choice of solvent or the concentration may be inappropriate. While soluble in water, methanol, and THF, the dissolution rate can be affected by temperature and the volume of the solvent.
-
Solution:
-
Confirm that you are using a recommended solvent (water, methanol, or tetrahydrofuran).
-
Gently warm the mixture or use sonication to aid dissolution.
-
Increase the volume of the solvent to ensure you are not exceeding the compound's solubility limit.
-
Problem: I am seeing unexpected side products or low yield in my reaction.
-
Cause: The compound may have degraded due to improper handling or reaction conditions. The ester group is susceptible to hydrolysis, especially under basic conditions (pH > 8).[4]
-
Solution:
-
If your reaction is run in an aqueous solution, ensure the pH is maintained at or below 8 to minimize hydrolysis.[4]
-
For reactions requiring the free amine, it is often best to generate it in situ by adding a non-aqueous base (like triethylamine) immediately before the reaction, rather than trying to isolate the free amine form.
-
When used in reactions, it is often dissolved in an anhydrous solvent like DMF under an inert atmosphere.
-
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term); Room temperature (short-term, desiccated) | To minimize degradation and maintain stability. |
| Atmosphere | Store in a tightly sealed container; Consider use of a desiccant. | To prevent moisture absorption due to its hygroscopic nature. |
| Light Exposure | Store in a dark place. | To prevent potential light-induced degradation. |
| Handling Environment | Handle in a well-ventilated area; Low humidity environment (e.g., glove box) is ideal. | To avoid inhalation and minimize moisture uptake. |
Experimental Protocols
Protocol: Preparation of a Stock Solution in an Anhydrous Solvent
This protocol describes the preparation of a stock solution of this compound in anhydrous dimethylformamide (DMF) for use in organic synthesis.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Weighing: In a controlled, low-humidity environment, quickly weigh the desired amount of this compound into the dried flask.
-
Dissolution: Add the required volume of anhydrous DMF to the flask via a syringe.
-
Mixing: Stir the solution at room temperature under an inert atmosphere until the solid is fully dissolved.
-
Storage: If the solution is not for immediate use, it should be stored under an inert atmosphere at a low temperature (e.g., -20°C) to minimize degradation.
Visualizations
Caption: Logical workflow for proper handling and storage.
Caption: Troubleshooting guide for common experimental issues.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 5. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 6. hepatochem.com [hepatochem.com]
"Methyl 12-aminododecanoate hydrochloride" common experimental errors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental errors encountered when working with Methyl 12-aminododecanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl 12-aminododecanoate typically supplied as a hydrochloride salt?
A1: Methyl 12-aminododecanoate is supplied as a hydrochloride salt to enhance its stability and improve its handling characteristics. The salt form is less prone to degradation and has a longer shelf life. The free amine form can be unstable and may undergo self-condensation.
Q2: What are the primary applications of this compound?
A2: This compound is primarily used as a monomer in the synthesis of Nylon-12, a high-performance polymer with various industrial applications. It is also utilized in the synthesis of other specialty polymers and as a building block in organic synthesis.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. The hydrochloride salt can be hygroscopic, so protection from moisture is important.
Q4: How can I convert the hydrochloride salt to the free amine for a reaction?
A4: The free amine can be liberated from the hydrochloride salt by neutralization with a base. A common method involves dissolving the salt in a suitable solvent and adding a base such as triethylamine (B128534) or an aqueous solution of sodium bicarbonate. It is often recommended to generate the free amine in situ just before its use in a subsequent reaction to minimize self-condensation.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis (Fischer Esterification)
Low yields during the Fischer esterification of 12-aminododecanoic acid with methanol (B129727) are a frequent issue. This is primarily due to the reversible nature of the reaction.
Troubleshooting Workflow: Low Synthesis Yield
Validation & Comparative
A Comparative Guide to Methyl 12-aminododecanoate Hydrochloride and Other Long-Chain Amino Esters in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain amino esters are a pivotal class of cationic lipids that have garnered significant attention in the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs) designed to transport nucleic acid-based therapeutics such as mRNA and siRNA. Their unique amphiphilic structure, characterized by a hydrophilic amino acid-based headgroup and a lipophilic alkyl chain, allows them to efficiently encapsulate and deliver therapeutic payloads into cells. The cationic nature of the amino headgroup facilitates interaction with negatively charged nucleic acids and cell membranes, a crucial aspect for successful transfection.[1]
Methyl 12-aminododecanoate hydrochloride, a simple long-chain amino ester, serves as a fundamental building block in the synthesis of more complex cationic lipids and polymers. Its structure, comprising a C12 alkyl chain and a primary amine, provides a baseline for understanding the structure-activity relationships within this class of molecules. This guide provides a comparative analysis of this compound and other long-chain amino esters, focusing on their physicochemical properties and performance in drug delivery applications, supported by experimental data.
Comparative Analysis of Physicochemical and Performance-Related Properties
The efficacy of long-chain amino esters in drug delivery is intrinsically linked to their molecular structure. Key parameters influencing their performance include the length of the alkyl chain, the nature of the amino acid headgroup, and the overall charge of the molecule. These structural variations impact the physicochemical properties of the resulting lipid nanoparticles, such as particle size, zeta potential, and encapsulation efficiency, which in turn dictate their biological activity.
| Feature | This compound | Other Long-Chain Amino Esters (e.g., Lysine-based, Histidine-based) | DOTAP (Reference Cationic Lipid) |
| Alkyl Chain Length | C12 | Variable (e.g., C14, C16, C18) | C18 (unsaturated) |
| Amino Headgroup | Primary amine | Amino acid residues (e.g., Lysine (B10760008), Histidine, Arginine) | Quaternary ammonium (B1175870) |
| Charge at Physiological pH | Cationic | Can be modulated by amino acid choice (e.g., ionizable) | Permanently Cationic |
| Biodegradability | Ester bond allows for potential hydrolysis | Ester and amide bonds offer tunable degradation profiles | Generally considered non-biodegradable |
| Toxicity | Generally lower than permanently charged lipids | Can be minimized by using natural amino acids | Higher cytotoxicity due to permanent positive charge |
| Particle Size (in LNP formulation) | Data not available in direct comparative studies | Typically 80-150 nm | ~100 nm |
| Zeta Potential (in LNP formulation) | Data not available in direct comparative studies | +30 to +50 mV | ~+40 mV |
| Transfection Efficiency | Serves as a basic structural motif | High, influenced by headgroup and chain length[2][3] | High, but often associated with higher toxicity[4][5] |
Note: Data for this compound in LNP formulations for direct comparison is limited in the reviewed literature. Its properties are inferred based on its structure relative to other studied long-chain amino esters.
Experimental Protocols
Synthesis of Amino Acid-Based Cationic Lipids
The synthesis of long-chain amino acid-based cationic lipids typically involves the coupling of an amino acid to a hydrophobic alkyl chain.
Example Protocol for Lysine-Based Lipid Synthesis: [6]
-
Protection of Amino Acid: The α- and ε-amino groups of L-lysine are protected using Boc anhydride.
-
Activation of Carboxyl Group: The carboxylic acid group of the protected lysine is activated using a coupling agent like HATU.
-
Coupling with Long-Chain Amine: The activated lysine is then reacted with a long-chain alkylamine (e.g., oleylamine) to form an amide linkage.
-
Deprotection: The Boc protecting groups are removed using an acid, such as trifluoroacetic acid (TFA), to yield the final cationic lipid.
Lipid Nanoparticle (LNP) Formulation
LNPs are typically formed by the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the nucleic acid payload.
Microfluidic Mixing Protocol: [7]
-
Lipid Stock Solution: A mixture of the cationic amino ester, a helper lipid (e.g., DOPE or cholesterol), a PEG-lipid, and a structural lipid (e.g., DSPC) is prepared in ethanol.[8] The molar ratios of these components are optimized for the specific application.[9][10]
-
Aqueous Phase: The mRNA or siRNA is dissolved in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous nucleic acid solution are simultaneously injected into a microfluidic mixing device (e.g., a T-junction or herringbone mixer). The rapid mixing leads to the self-assembly of the lipids and nucleic acids into LNPs.
-
Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
Characterization of LNPs
Dynamic Light Scattering (DLS):
-
Purpose: To determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI) of the LNPs.
-
Procedure: A diluted sample of the LNP suspension is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the LNPs.
-
Procedure: The electrophoretic mobility of the LNPs in a diluted suspension is measured using a zeta potential analyzer. This value is then converted to zeta potential.
Encapsulation Efficiency:
-
Purpose: To quantify the amount of nucleic acid successfully encapsulated within the LNPs.
-
Procedure:
-
The total amount of nucleic acid in the LNP formulation is measured.
-
The LNPs are separated from the unencapsulated nucleic acid (e.g., by using a spin column).
-
The amount of unencapsulated nucleic acid in the supernatant is measured using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Encapsulation efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100.
-
In Vitro Transfection Assay
Protocol for mRNA Transfection: [9]
-
Cell Culture: Plate cells (e.g., HEK293T or HeLa cells) in a multi-well plate and culture overnight to allow for attachment.
-
LNP Treatment: Dilute the LNP-mRNA formulation in a serum-free cell culture medium and add it to the cells.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).
-
Medium Change: After incubation, replace the medium with a complete growth medium.
-
Analysis: After a further incubation period (e.g., 24-48 hours), assess the expression of the protein encoded by the mRNA using an appropriate method (e.g., luciferase assay for luciferase mRNA, flow cytometry for fluorescent protein mRNA).
Visualizations
Caption: Workflow for Lipid Nanoparticle (LNP) formulation.
Caption: Cellular uptake and endosomal escape of LNPs.
Conclusion
This compound represents a foundational structure in the diverse family of long-chain amino esters used for drug delivery. While direct comparative performance data for this specific molecule is not extensively available in the literature, the principles derived from studies on structurally related compounds highlight the critical role of the alkyl chain length and the amino acid headgroup in determining the efficacy of LNP-mediated nucleic acid delivery. The general trend indicates that longer, unsaturated alkyl chains and ionizable amino acid headgroups, such as histidine and lysine, can lead to enhanced transfection efficiency and lower cytotoxicity compared to simple primary amines or permanently charged quaternary ammonium headgroups. The modular nature of amino acid-based lipids allows for fine-tuning of their physicochemical properties to optimize them for specific drug delivery applications. Further research directly comparing simple amino esters like this compound with more complex derivatives will be invaluable in elucidating precise structure-activity relationships and advancing the rational design of next-generation lipid-based drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Amino Acid-Based Cationic Lipids and Study of the Role of the Cationic Head Group for Enhanced Drug and Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. DOTAP Modified Formulations of Aminoacid Based Cationic Liposomes for Improved Gene Delivery and Cell Viability | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of the Biological Activities of Methyl 12-aminododecanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various derivatives of Methyl 12-aminododecanoate hydrochloride. The information presented is compiled from preclinical research and aims to assist in the evaluation of these compounds for potential therapeutic applications. The data summarized herein focuses on anticancer and antimicrobial properties, highlighting structure-activity relationships where available.
Anticancer Activity
Derivatives of long-chain amino acid esters, including those of 12-aminododecanoic acid, have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different N-acyl and N-aryl/heteroaryl groups to the core structure of Methyl 12-aminododecanoate can significantly modulate its anticancer potential.
Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for selected derivatives against different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(2-chloroethyl-N'-nitrosocarbamoyl)-valine methyl ester | L1210 Murine Leukemia | 1.5 (µg/mL) | [1] |
| 2 | N-(2-chloroethyl-N'-nitrosocarbamoyl)-phenylalanine methyl ester | L1210 Murine Leukemia | 3.0 (µg/mL) | [1] |
| 3 | N-heteroaryl enamino amide 2b | AGS (Gastric) | 41.10 | [2] |
| 4 | N-heteroaryl enamino amide 2b | MCF-7 (Breast) | 75.69 | [2] |
Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship Insights
Studies on related long-chain amino acid ester derivatives suggest that the nature of the N-substituent plays a crucial role in determining cytotoxic activity. For instance, the introduction of N-nitrosocarbamoyl groups has been shown to impart significant anticancer activity against leukemia cell lines.[1] Furthermore, research on N-heteroaryl enamino amides indicates that the type of heterocyclic ring and its substitution pattern can influence cytotoxicity against gastric and breast cancer cells.[2]
Antimicrobial Activity
Cationic amphiphilic molecules derived from long-chain amino acids are known to possess antimicrobial properties. These compounds typically interact with and disrupt bacterial cell membranes. The modification of Methyl 12-aminododecanoate to introduce cationic groups and modulate hydrophobicity can lead to potent antimicrobial agents.
Antimicrobial Susceptibility Data
Currently, there is a lack of publicly available, direct comparative studies on a series of this compound derivatives that provide Minimum Inhibitory Concentration (MIC) values against a standardized panel of microbes. However, related compounds have shown activity. For example, N,N-Dimethyl-l-methyldodecylamine oxide, a derivative of a 12-carbon chain amine, has been shown to inhibit the growth of bacteria, yeast, and filamentous fungi.[3]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.
Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Evaluation of Derivatives.
References
- 1. Synthesis of N-(Alkyl-N'-nitrosocarbamoyl)-amino Acid Ester Derivatives and their Anticancer Activity -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 2. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytolytic activity of N,N-dimethyl-l-methyldodecylamine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for Methyl 12-Aminododecanoate Hydrochloride
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 12-aminododecanoate hydrochloride, a versatile building block, can be synthesized through various routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the primary synthesis methods, supported by experimental data and detailed protocols to aid in methodological selection.
Overview of Synthetic Strategies
The synthesis of this compound predominantly originates from a few key starting materials, following either chemical or biocatalytic pathways. The main approaches include:
-
Direct Esterification of 12-Aminododecanoic Acid: This is a straightforward method involving the reaction of 12-aminododecanoic acid with methanol (B129727) in the presence of an acid catalyst.
-
Hydrolysis of Laurolactam (B145868) followed by Esterification: This two-step process begins with the ring-opening of laurolactam to yield 12-aminododecanoic acid, which is subsequently esterified.
-
Multi-step Synthesis from Vernolic Acid: A more complex route that utilizes a renewable resource, vernolic acid, and transforms it through several chemical steps into 12-aminododecanoic acid, which is then esterified.
-
Whole-Cell Biocatalysis: An emerging approach that employs genetically engineered microorganisms to produce the target molecule or its immediate precursor from renewable feedstocks like dodecanoic acid methyl ester.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis routes to provide a clear comparison of their performance.
| Parameter | Direct Esterification (TMSCl) | Hydrolysis of Laurolactam & Esterification | Synthesis from Vernolic Acid & Esterification | Whole-Cell Biocatalysis |
| Starting Material | 12-Aminododecanoic Acid | Laurolactam | Vernolic Acid | Dodecanoic acid methyl ester |
| Key Reagents/Catalysts | Methanol, Trimethylchlorosilane | ω-Laurolactam hydrolase or HCl; then Methanol, TMSCl | PtO₂, Periodic Acid, Hydroxylamine (B1172632) HCl; then Methanol, TMSCl | Engineered E. coli |
| Number of Key Steps | 1 | 2 | >4 | 1 (fermentation) |
| Reported Yield (%) | Good to Excellent[1] | >97% (enzymatic hydrolysis)[2] | 87-92% (for 12-aminododecanoic acid)[3] | Not explicitly stated for isolated product |
| Reaction Time | 12-24 hours[1] | 17 hours (enzymatic hydrolysis) + Esterification time[2] | Multiple days for all steps | Varies (fermentation time) |
| Key Advantages | High yield, mild conditions, simple procedure.[1] | High yield for hydrolysis, mild enzymatic conditions.[2] | Uses renewable starting material. | Utilizes renewable feedstocks, sustainable.[4] |
| Key Disadvantages | Requires pre-existing 12-aminododecanoic acid. | Two-step process. Acid hydrolysis requires harsh conditions.[5] | Multi-step, complex procedure.[3] | Requires specialized biological engineering and fermentation equipment.[4] |
Detailed Experimental Protocols
Method 1: Direct Esterification of 12-Aminododecanoic Acid with Trimethylchlorosilane (TMSCl)
This method is noted for its operational simplicity and mild reaction conditions.[1]
Protocol:
-
In a round-bottom flask, suspend 12-aminododecanoic acid (1.0 equivalent) in anhydrous methanol (e.g., 10 mL per gram of amino acid).
-
To the stirred suspension, slowly add trimethylchlorosilane (2.0 equivalents) at room temperature.
-
Continue stirring the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Method 2: Hydrolysis of Laurolactam followed by Esterification
This approach first generates the intermediate 12-aminododecanoic acid from laurolactam.
Protocol for Enzymatic Hydrolysis of Laurolactam: This method offers high yields under mild conditions.[2]
-
Prepare a cell-free extract of a recombinant E. coli strain expressing ω-laurolactam hydrolase.
-
In a reaction vessel, add crystalline ω-laurolactam to a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0) containing the cell-free enzyme extract.
-
Incubate the mixture at an optimal temperature (e.g., 30-40°C) with shaking for approximately 17 hours.
-
The product, crystalline 12-aminododecanoic acid, will precipitate out of the solution and can be collected by filtration. The reported yield is ≥97.3%.[2]
-
The obtained 12-aminododecanoic acid is then esterified as described in Method 1 .
Protocol for Acid-Catalyzed Hydrolysis of Laurolactam: This method uses strong acid and harsh conditions.[5][6]
-
In a pressure vessel, combine laurolactam (1.0 equivalent) with an excess of aqueous hydrochloric acid (e.g., 31% HCl).[6]
-
Heat the mixture to a high temperature (e.g., 140°C), which will generate increased pressure, for several hours (e.g., 5 hours).[6]
-
After cooling, the resulting acidic solution contains 12-aminododecanoic acid hydrochloride.
-
The product can be isolated by crystallization upon cooling.
-
To proceed with esterification, the isolated 12-aminododecanoic acid hydrochloride can be dissolved in methanol and treated with an esterification catalyst, or the free amino acid can be generated by neutralization and then esterified as in Method 1 .
Method 3: Synthesis from Vernolic Acid followed by Esterification
This multi-step chemical synthesis utilizes a renewable fatty acid.[3]
Protocol Outline:
-
Hydrogenation of Vernolic Acid: Vernolic acid is hydrogenated using a catalyst like platinum oxide (Adam's catalyst) in a solvent such as methanol under hydrogen pressure to saturate the double bond.[3]
-
Oxidative Cleavage: The resulting 12,13-epoxystearic acid is treated with an oxidizing agent like periodic acid in a solvent mixture (e.g., water/tert-butyl alcohol) to cleave the epoxide ring and form 12-oxododecanoic acid.[3]
-
Oxime Formation: The 12-oxododecanoic acid is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 12-oxododecanoic acid oxime, with a reported yield of 93%.[3]
-
Reduction to Amino Acid: The oxime is then reduced to 12-aminododecanoic acid via hydrogenation, for example, using platinum oxide as a catalyst under hydrogen pressure. This step has a reported yield of 92%.[3]
-
Esterification: The resulting 12-aminododecanoic acid is then esterified to this compound as described in Method 1 .
Method 4: Biocatalytic Synthesis from Dodecanoic Acid Methyl Ester
This method employs engineered E. coli for a direct conversion.[4]
Protocol Outline:
-
Cultivation of Engineered E. coli: A strain of E. coli, engineered with an orthogonal pathway including an alkane monooxygenase and an ω-transaminase, is cultivated in a suitable fermentation medium.
-
Whole-Cell Biotransformation: Dodecanoic acid methyl ester (the substrate) is added to the cell culture.
-
Conversion: The engineered enzymes within the E. coli catalyze the terminal hydroxylation, oxidation, and subsequent amination of the substrate to directly form ω-aminododecanoic acid methyl ester.[4]
-
Product Isolation and Salt Formation: The product is extracted from the fermentation broth and purified. The hydrochloride salt is then formed by treating the methyl ester with hydrochloric acid.
Visualized Workflows and Pathways
Caption: Comparative logical flow of the main synthesis pathways.
Caption: Workflow for direct esterification using TMSCl.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yield synthesis of 12-aminolauric acid by "enzymatic transcrystallization" of omega-laurolactam using omega-laurolactam hydrolase from Acidovorax sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 4. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DE3407415A1 - Process for the preparation of 12-aminododecanoic acid from residues obtained in the preparation of laurolactam - Google Patents [patents.google.com]
A Comparative Guide to Validating the Purity of Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Methyl 12-aminododecanoate hydrochloride, a key intermediate in various synthetic processes, including the production of polyamides.[1][2] We will explore established analytical techniques, present typical purity data, and compare its performance with relevant alternatives, Methyl 10-aminodecanoate hydrochloride and Methyl 11-aminoundecanoate hydrochloride.
Introduction to this compound and its Alternatives
This compound is a long-chain amino acid ester hydrochloride salt.[3][4][5][6][7][8][9] Its purity is critical for the successful synthesis of high-performance polymers and other specialized chemicals. Even small amounts of impurities can adversely affect the polymerization process and the final properties of the material.
As alternatives, this guide considers two structurally similar long-chain amino acid esters:
-
Methyl 10-aminodecanoate hydrochloride : A shorter-chain analogue.[10]
-
Methyl 11-aminoundecanoate hydrochloride : Another closely related intermediate.[11]
The primary application for these compounds is in the synthesis of polyamides, where they serve as monomer precursors.[1] The choice between these monomers can influence the physical properties of the resulting polymer.
Analytical Methodologies for Purity Validation
The purity of these amine hydrochloride salts can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy : A primary ratio method that provides a direct measure of purity against a certified internal standard without the need for identical reference materials.[12][13][14]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) : A widely used technique for separating and quantifying components in a mixture.[15][16][17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful method for identifying and quantifying volatile and semi-volatile impurities.[19][20][21]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol provides a general framework for the purity determination of long-chain amino acid methyl ester hydrochlorides using qNMR.
Objective: To determine the absolute purity of the analyte.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Experimental Workflow:
Caption: Workflow for purity determination by qNMR.
Key Parameters:
-
Internal Standard: Maleic anhydride (B1165640) is a suitable choice as its protons resonate in a clear region of the spectrum.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is often used for its ability to dissolve both the analyte and the internal standard.
-
Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 of the protons of interest) is crucial for accurate quantification.
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the purity assessment of long-chain amino acid methyl ester hydrochlorides.
Objective: To separate and quantify the main component and any non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Experimental Workflow:
Caption: Workflow for purity analysis by HPLC-UV.
Key Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is employed to ensure the elution of all components.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is used to detect the amide and ester functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities.
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: GC-MS system.
Experimental Workflow:
Caption: Workflow for impurity profiling by GC-MS.
Key Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: A temperature ramp is used to elute compounds with a wide range of boiling points.
-
Ionization: Electron Ionization (EI) is commonly used for generating reproducible mass spectra for library matching.
Comparison of Purity and Potential Impurities
The purity of commercially available this compound and its alternatives is typically high, often exceeding 95-98%.[5][10][11] However, the nature and quantity of impurities can vary depending on the synthetic route and purification methods.
Table 1: Comparison of Purity and Common Impurities
| Compound | Typical Purity (%) | Potential Impurities |
| This compound | > 98%[5] | - Unreacted starting materials (e.g., 12-aminododecanoic acid) - Byproducts from esterification (e.g., di-esters) - Residual solvents |
| Methyl 11-aminoundecanoate hydrochloride | > 97%[11] | - Unreacted starting materials (e.g., 11-aminoundecanoic acid) - Byproducts from synthesis (e.g., from the reduction of an imine intermediate)[22] - Residual solvents |
| Methyl 10-aminodecanoate hydrochloride | > 95%[10] | - Unreacted starting materials (e.g., 10-aminodecanoic acid) - Byproducts from synthesis - Residual solvents |
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Advantages | Disadvantages | Best Suited For |
| qNMR | - Primary method, highly accurate and precise[13] - No need for a specific reference standard of the analyte - Provides structural information | - Lower sensitivity compared to chromatographic methods - Requires a high-field NMR spectrometer | - Absolute purity determination - Characterization of reference standards |
| HPLC-UV | - High sensitivity and resolution[15][16][17][18] - Widely available instrumentation - Suitable for routine quality control | - Requires a reference standard for accurate quantification - May not detect non-UV active impurities | - Quantifying known impurities - Routine purity checks |
| GC-MS | - Excellent for identifying unknown volatile and semi-volatile impurities[19][21] - High sensitivity | - Not suitable for non-volatile compounds - May require derivatization | - Impurity profiling - Detecting residual solvents |
Conclusion
Validating the purity of this compound and its alternatives is essential for ensuring the quality and performance of downstream products, particularly in the field of polymer chemistry. A multi-technique approach, combining the absolute accuracy of qNMR with the high sensitivity and separation power of HPLC-UV and GC-MS, provides the most comprehensive assessment of purity. For routine quality control, HPLC-UV is often sufficient, while qNMR serves as an invaluable tool for the certification of reference materials. GC-MS is crucial for the identification of unknown volatile impurities that could impact product performance. The choice of the specific long-chain amino acid ester will depend on the desired properties of the final polymer, with each compound offering a slightly different monomer building block.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 4. 12-Amino-1-dodecanoic acid methyl ester hydrochloride salt | 4271-86-7 | FA17401 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. theclinivex.com [theclinivex.com]
- 7. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]
- 8. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 9. methyl 12-aminododecanoate,hydrochloride price & availability - MOLBASE [molbase.com]
- 10. calpaclab.com [calpaclab.com]
- 11. labsolu.ca [labsolu.ca]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. an.shimadzu.com [an.shimadzu.com]
- 22. WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid - Google Patents [patents.google.com]
Comparative Performance Analysis of Methyl 12-Aminododecanoate Hydrochloride in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 12-aminododecanoate hydrochloride's performance against alternative compounds, supported by experimental data.
This compound is a versatile chemical intermediate primarily recognized for its role as a monomer in the synthesis of the high-performance polymer, Nylon 12. Beyond this principal application, its derivatives show potential in other specialized fields, including antimicrobial agents and drug delivery systems. This guide provides a comparative analysis of its performance in these applications, presenting quantitative data and detailed experimental methodologies to inform material selection and research directions.
Section 1: High-Performance Polymer Synthesis - The Genesis of Nylon 12
This compound serves as a precursor to 12-aminododecanoic acid, a key monomer for the production of Nylon 12. The synthesis typically involves the hydrolysis of the methyl ester followed by polycondensation. The resulting Nylon 12 is a semi-crystalline thermoplastic renowned for its exceptional properties.
Performance Comparison of Nylon 12 with Other Polyamides
Nylon 12, synthesized from monomers like this compound, exhibits a unique combination of properties that distinguish it from other common polyamides such as Nylon 6 and Nylon 6/6. Its long hydrocarbon chain is a key structural feature that dictates its performance characteristics.[1]
Table 1: Comparative Mechanical and Physical Properties of Various Nylons
| Property | Test Standard | Nylon 12 | Nylon 6 | Nylon 6/6 | Nylon 11 | Units |
| Mechanical | ||||||
| Tensile Strength | ASTM D638 | 48 - 53 | 60 - 80 | 80 - 90 | 55 - 65 | MPa |
| Elongation at Break | ASTM D638 | 150 - 300 | 50 - 200 | 50 - 150 | 200 - 350 | % |
| Flexural Modulus | ASTM D790 | 1.2 - 1.5 | 2.0 - 2.8 | 2.5 - 3.2 | 1.1 - 1.4 | GPa |
| Notched Impact Strength (Izod) | ASTM D256 | 40 - 70 | 30 - 60 | 25 - 55 | 50 - 80 | J/m |
| Physical | ||||||
| Water Absorption (24 hr, 23°C) | ASTM D570 | 0.2 - 0.5 | 1.3 - 1.9 | 1.0 - 1.5 | 0.3 - 0.6 | % |
| Melting Point | ASTM D3418 | 175 - 185 | 215 - 225 | 255 - 265 | 180 - 190 | °C |
| Density | ASTM D792 | 1.01 - 1.03 | 1.13 - 1.15 | 1.14 - 1.16 | 1.03 - 1.05 | g/cm³ |
Note: The values presented are typical ranges and can vary based on the specific grade and processing conditions.
Nylon 12, derived from monomers such as methyl 12-aminododecanoate, is particularly valued for its low moisture absorption, which contributes to its excellent dimensional stability even in humid environments.[1] This characteristic makes it a preferred material for precision components in the automotive, electronics, and medical industries.[2] In contrast, Nylon 6 and Nylon 6/6 exhibit higher water absorption, which can affect their mechanical properties and dimensional accuracy.[3]
While Nylon 6 and Nylon 6/6 offer higher tensile strength and stiffness, Nylon 12 provides superior flexibility and impact resistance, especially at low temperatures.[1] Its chemical resistance to oils, fuels, and solvents is another key advantage, making it suitable for applications such as fuel lines and pneumatic tubing in the automotive sector.[4][5]
Experimental Protocol: Synthesis of Nylon 12 via Hydrolysis and Polycondensation
The synthesis of Nylon 12 from this compound involves a two-step process: hydrolysis of the ester to form the amino acid, followed by polycondensation.
Step 1: Hydrolysis of this compound
A detailed experimental protocol for the hydrolysis of a similar amino acid methyl ester hydrochloride is as follows:
-
Dissolve the amino acid methyl ester hydrochloride in distilled water.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and facilitate the hydrolysis of the ester.
-
Heat the mixture under reflux for a specified period to ensure complete hydrolysis.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the free amino acid.
-
Filter, wash with cold water, and dry the resulting 12-aminododecanoic acid.[6][7]
Step 2: Polycondensation of 12-Aminododecanoic Acid
The polycondensation of the resulting 12-aminododecanoic acid to form Nylon 12 can be carried out via melt polymerization:
-
The 12-aminododecanoic acid monomer is placed in a reaction vessel equipped with a stirrer and a system for nitrogen purging and vacuum application.
-
The reactor is heated to a temperature above the melting point of the monomer (typically 200-280°C) under a nitrogen atmosphere.
-
The temperature is maintained for several hours to allow for the polycondensation reaction to proceed, with the removal of water as a byproduct.
-
A vacuum is then applied to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight.
-
The resulting molten Nylon 12 polymer is then extruded, cooled, and pelletized.[8]
Section 2: Emerging Applications - Antimicrobial Agents and Drug Delivery
While the primary application of this compound is in polymer synthesis, its long-chain amino acid structure makes its derivatives candidates for other specialized applications.
Antimicrobial Performance of Long-Chain Amino Acid Derivatives
Derivatives of long-chain amino acids, structurally similar to methyl 12-aminododecanoate, have been investigated for their antimicrobial properties. For instance, Schiff base analogues derived from methyl-12-aminooctadec-9-enoate have demonstrated significant antibacterial activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Schiff Base Analogues against Bacterial Strains
| Compound | Substituent | S. aureus (MTCC 96) | S. aureus (MLS-16) | B. subtilis (MTCC 121) |
| 5a | 4-Chloro | 9 µM | 9 µM | 18 µM |
| 5n | 4-Hydroxy | 9 µM | 18 µM | 9 µM |
| 5o | 4-Methoxy | 18 µM | 9 µM | 18 µM |
| Ciprofloxacin | - | 0.5 µg/mL | 1 µg/mL | 0.25 µg/mL |
Source: Adapted from Synthesis, antimicrobial and anti-biofilm activities of novel Schiff base analogues derived from methyl-12-aminooctadec-9-enoate.[9]
The study revealed that compounds with electron-withdrawing (e.g., chlorine) and electron-donating (e.g., hydroxy, methoxy) substituents on the aromatic ring exhibited good to excellent antimicrobial activities.[9] This suggests that derivatives of methyl 12-aminododecanoate could be synthesized and tailored for potential antimicrobial applications.
Experimental Protocol: Synthesis and Antimicrobial Evaluation of Schiff Base Analogues
-
Synthesis: A mixture of the amino acid ester (e.g., methyl-12-aminooctadec-9-enoate), a substituted aromatic aldehyde, and a catalytic amount of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) is refluxed for a specified time. The resulting Schiff base is then purified by recrystallization.[9]
-
Antimicrobial Screening: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. Serial dilutions of the test compounds are prepared in a nutrient broth, and a standardized inoculum of the target bacterial strain is added. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[9][10]
Potential in Drug Delivery Systems
The amphiphilic nature of long-chain amino acid esters suggests their potential use in drug delivery systems, such as liposomal formulations. While direct studies on this compound are limited, the principles of incorporating similar molecules into lipid bilayers for drug encapsulation are well-established.[11][12] The long hydrocarbon tail can be embedded in the lipid membrane of liposomes, while the polar head group can be functionalized for drug attachment or to modify the surface properties of the nanocarrier. Further research is warranted to explore the performance of this compound and its derivatives in this context, particularly in comparison to established liposomal components.
Conclusion
This compound is a valuable monomer for the synthesis of Nylon 12, a high-performance polymer with a distinct set of properties compared to other polyamides, most notably its low moisture absorption and excellent dimensional stability. While its direct application in other areas is not yet widely documented, the chemical structure of its derivatives shows promise for the development of novel antimicrobial agents. Further research and comparative studies are necessary to fully elucidate the performance of this compound and its analogues in these emerging applications. The experimental protocols and comparative data presented in this guide provide a foundation for such future investigations.
References
- 1. Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12 — NYCOA [nycoa.com]
- 2. Introduction to the Application Fields of Nylon PA12 - Tuntun Plastic [tuntunplastic.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. shpi.com.tw [shpi.com.tw]
- 6. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]
- 7. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 8. Nylon 12 - Wikipedia [en.wikipedia.org]
- 9. Synthesis, antimicrobial and anti-biofilm activities of novel Schiff base analogues derived from methyl-12-aminooctadec-9-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of "Methyl 12-aminododecanoate hydrochloride" functionalized materials
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel biomaterials for applications in drug delivery, tissue engineering, and medical devices necessitates a thorough understanding of their interaction with biological systems. A critical aspect of this evaluation is the material's cytotoxicity. This guide provides a comparative overview of the cytotoxic profiles of materials functionalized with amine-containing molecules, with a particular focus on the characteristics of long-chain amino esters like "Methyl 12-aminododecanoate hydrochloride."
Influence of Cationic Charge and Alkyl Chain Length on Cytotoxicity
Materials functionalized with molecules like this compound possess two key features that can significantly influence their cytotoxicity: a primary amine group, which is protonated at physiological pH, conferring a positive charge, and a long twelve-carbon alkyl chain.
Cationic Charge: The positive charge on the surface of functionalized materials can lead to strong electrostatic interactions with the negatively charged cell membrane. This interaction can disrupt membrane integrity, leading to cell lysis and death.
Alkyl Chain Length: The length of the alkyl chain plays a crucial role in the hydrophobic interactions with the cell membrane. Longer alkyl chains can insert into the lipid bilayer, further destabilizing the membrane and increasing cytotoxicity. Research has indicated that there is a positive correlation between the length of the cationic alkyl chain of ionic liquids and their in vitro toxicity.[1] Similarly, studies on cationic polymers have shown that cytotoxicity increases with polymer chain length.[2][3]
Comparative Cytotoxicity Data
The following table summarizes findings from studies on materials with functionalities related to "this compound," such as other amine-functionalized surfaces and cationic nanoparticles with long alkyl chains. This data provides a basis for understanding the potential cytotoxicity of the material .
| Material/Functionalization | Cell Line(s) | Key Findings | Reference(s) |
| Ionic Liquids with varying cationic alkyl chain lengths | Not specified | Increased alkyl chain length led to a reduction in biocompatibility (increased toxicity). Long-chain ionic liquids were found to accumulate in mitochondria, inducing mitophagy and apoptosis. | [1] |
| Cationic linear poly(2-(N,N- dimethylamino)ethyl methacrylate) (PDMAEMA) of varying chain lengths | HepG2 | Cytotoxicity and cellular membrane disruption were dependent on both polymer concentration and chain length. Longer chains were more disruptive to the cell membrane and induced more apoptosis. | [2][3] |
| Nanoparticles containing cationic lipids (DOTAP or DOTMA) | HepG2 | Induced reactive oxygen species (ROS) production and cell death in a concentration-dependent manner. | [4] |
| Gold nanoparticles coated with amino acids | PC12 | Coated nanoparticles showed greater effects on cellular metabolism and apoptosis compared to uncoated nanoparticles. Gold nanoparticles coated with aspartate produced the highest levels of LDH and ROS, leading to the highest rate of apoptosis. | [5][6][7][8] |
| Organo-modified nanoclays | Not specified | The cytotoxicity of organoclays was driven by the proportion and structure of the quaternary ammonium (B1175870) compound used as a surface modifier. IC50 values for cell viability ranged from 1.4 to 47 µg/mL for organoclays, while they were above 100 µg/mL for pristine nanoclays. | [9] |
Experimental Protocols
A variety of in vitro assays are employed to assess the cytotoxicity of biomaterials. These assays measure different cellular functions and endpoints to provide a comprehensive understanding of a material's toxic potential.
Cell Viability Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is one of the most common methods for assessing cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cells are seeded in a 96-well plate and incubated with the material extract or in direct contact with the material for a specified period.
-
The culture medium is replaced with a medium containing MTT solution.
-
After incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is expressed as a percentage relative to an untreated control.
-
-
-
LDH Assay (Lactate Dehydrogenase): This assay measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, the extent of cell lysis.
-
Protocol:
-
Cells are exposed to the test material.
-
A sample of the cell culture supernatant is collected.
-
The supernatant is incubated with the LDH assay reaction mixture.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
The amount of LDH released is calculated and compared to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
-
-
Apoptosis Assays
-
Caspase-3/7 Assay: This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a substrate that is cleaved by active caspase-3 and -7, releasing a luminescent or fluorescent signal.
-
Protocol:
-
Cells are treated with the test material.
-
A reagent containing the caspase substrate is added to the cell culture.
-
After incubation, the luminescence or fluorescence is measured.
-
The signal intensity is proportional to the level of caspase-3/7 activity and apoptosis.
-
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of chain length on cytotoxicity and endocytosis of cationic polymers - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells [jstage.jst.go.jp]
- 5. Cytotoxic Effects of Coated Gold Nanoparticles on PC12 Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Coated Gold Nanoparticles on PC12 Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Polyamide Synthesis: Methyl 12-Aminododecanoate Hydrochloride vs. 12-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key monomers used in the synthesis of high-performance polyamides, specifically Nylon 12: Methyl 12-aminododecanoate hydrochloride and 12-aminododecanoic acid. The choice of monomer can significantly impact polymerization kinetics, final polymer properties, and processability, making this a critical consideration for applications in advanced materials and drug delivery systems. This document outlines the fundamental differences in their polymerization behavior, supported by available data, and provides detailed experimental protocols.
Monomer Characteristics
A foundational understanding of the monomers is crucial for appreciating their behavior in polymerization.
| Property | This compound | 12-Aminododecanoic acid |
| Chemical Structure | H₂N-(CH₂)₁₁-COOCH₃ · HCl | H₂N-(CH₂)₁₁-COOH |
| Molecular Formula | C₁₃H₂₈ClNO₂ | C₁₂H₂₅NO₂ |
| CAS Number | 4271-86-7 | 693-57-2 |
| Key Functional Groups | Amine hydrochloride, Methyl ester | Amine, Carboxylic acid |
Polymerization Mechanisms and Kinetics
The primary distinction in the polymerization of these two monomers lies in the reaction mechanism. 12-aminododecanoic acid undergoes direct self-condensation, while this compound requires a multi-step process.
12-Aminododecanoic Acid: Polymerization proceeds via melt polycondensation . In this process, the carboxylic acid and amine groups of the monomer react directly at elevated temperatures to form amide bonds, with the elimination of water as a byproduct. The removal of water is critical to drive the equilibrium towards high molecular weight polymer formation.
This compound: Polymerization is typically a two-step process. First, the hydrochloride must be neutralized to liberate the free amine. Subsequently, the polymerization can proceed through ester-amide interchange at high temperatures, where the methyl ester reacts with the amine group to form an amide bond, releasing methanol (B129727) as a byproduct. Alternatively, the ester can be hydrolyzed to the carboxylic acid, followed by conventional melt polycondensation. The kinetics of ester-amide interchange are generally slower than direct amide formation from a carboxylic acid.
The following diagram illustrates the generalized polymerization workflows:
Comparative Performance Data
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can infer performance differences based on the known chemistry of polycondensation and the properties of the resulting Nylon 12. Nylon 12 is a high-performance polymer known for its excellent thermal stability, chemical resistance, and low moisture absorption.[1][2]
| Parameter | Polymer from 12-Aminododecanoic Acid | Polymer from Methyl 12-aminododecanoate HCl |
| Polymerization Rate | Generally faster due to direct amide bond formation. | Generally slower due to the ester-amide interchange reaction. |
| Byproduct Removal | Requires efficient removal of water (boiling point: 100 °C). | Requires efficient removal of methanol (boiling point: 64.7 °C). |
| Side Reactions | Potential for thermal degradation at high temperatures. | Potential for side reactions related to the ester group and higher processing temperatures. |
| Resulting Polymer | Nylon 12 | Nylon 12 |
Properties of Resulting Polyamide 12:
The final properties of Nylon 12 are largely independent of the starting monomer, provided that a high molecular weight polymer is successfully synthesized.
| Property | Typical Value for Nylon 12 |
| Melting Point | 175-185 °C[3] |
| Tensile Strength | 40-60 MPa |
| Elongation at Break | 100-300% |
| Water Absorption (24h) | < 1.5% |
Experimental Protocols
Melt Polycondensation of 12-Aminododecanoic Acid
Objective: To synthesize high molecular weight Polyamide 12.
Materials:
-
12-Aminododecanoic acid
-
Nitrogen gas (high purity)
-
Catalyst (e.g., phosphoric acid, optional)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: Charge the 12-aminododecanoic acid into the reactor.
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous nitrogen purge.
-
Heating and Melting: Gradually heat the reactor to the melting point of the monomer (~185 °C) with stirring.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Once the monomer is molten, increase the temperature to 220-240 °C. Water will begin to distill off. Maintain these conditions for 1-2 hours.
-
Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion. The temperature can be increased to 250-260 °C. The viscosity of the melt will increase significantly.
-
Polymer Extrusion and Cooling: Once the desired viscosity is reached (indicating high molecular weight), extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify.
-
Pelletizing: The solidified polymer strand can then be pelletized for further processing and characterization.
Solution Polycondensation of this compound (Conceptual)
Objective: To synthesize Polyamide 12 from the methyl ester hydrochloride. Note: This is a conceptual protocol as direct polymerization of the hydrochloride is not standard. Neutralization is a prerequisite.
Materials:
-
This compound
-
A suitable high-boiling point, inert solvent (e.g., diphenyl ether)
-
A non-nucleophilic base for neutralization (e.g., sodium carbonate)
-
Catalyst for ester-amide interchange (e.g., a tin-based catalyst, optional)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heating mantle with a temperature controller.
Procedure:
-
Neutralization: Dissolve/suspend this compound in the solvent. Add the base and stir at a moderate temperature to neutralize the hydrochloride and liberate the free amine. Filter to remove the resulting salt.
-
Monomer Charging: Transfer the solution of the free amine ester to the polymerization reactor.
-
Inerting: Purge the reactor with high-purity nitrogen.
-
Heating and Polymerization: Heat the solution to a high temperature (e.g., >250 °C) to initiate the ester-amide interchange reaction. Methanol will be generated and can be removed via the distillation column.
-
Polymer Isolation: After the reaction is complete (as determined by monitoring methanol evolution or melt viscosity), cool the reactor and precipitate the polymer by adding a non-solvent.
-
Purification and Drying: Filter the precipitated polymer and wash it thoroughly to remove any residual solvent and unreacted monomer. Dry the polymer under vacuum.
Conclusion
Both this compound and 12-aminododecanoic acid can serve as precursors for the synthesis of Polyamide 12. However, their polymerization pathways and kinetics differ significantly.
-
12-Aminododecanoic acid offers a more direct and typically faster route to Polyamide 12 via melt polycondensation. The primary challenge is the efficient removal of water at high temperatures.
-
This compound requires an initial neutralization step and proceeds through a slower ester-amide interchange reaction, which may necessitate higher temperatures or the use of a catalyst. The byproduct, methanol, has a lower boiling point than water, which may simplify its removal.
The choice between these monomers will depend on the specific requirements of the application, including desired reaction rates, available equipment for byproduct removal, and cost considerations. For most standard applications where high molecular weight Nylon 12 is desired, the direct melt polycondensation of 12-aminododecanoic acid is the more established and straightforward method. Further research into optimizing the polymerization conditions for Methyl 12-aminododecanoate could open up new possibilities for controlling polymer architecture and properties.
References
- 1. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]
- 3. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers in Drug Delivery: Characterizing Poly(methyl 12-aminododecanoate) and Alternatives
For researchers, scientists, and drug development professionals, the selection of a polymer for a drug delivery system is a critical decision. This guide provides a comparative analysis of the polymer derived from Methyl 12-aminododecanoate hydrochloride and leading alternatives—Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan. The information presented is supported by a summary of key performance data and detailed experimental protocols for characterization.
The polymer synthesized from this compound is a polyamide, specifically a form of Nylon-12. This synthetic polymer is known for its good mechanical strength, thermal stability, and chemical resistance.[1] Its long aliphatic chain contributes to low water absorption and dimensional stability.[2] These properties make it a candidate for controlled drug release applications where durability and predictable degradation are required.
Performance Comparison of Biodegradable Polymers
To facilitate an objective comparison, the following tables summarize key quantitative data for Poly(methyl 12-aminododecanoate) (inferred from Nylon-12 data), PLA, PLGA, and Chitosan. These parameters are crucial in determining the suitability of a polymer for a specific drug delivery application.
Table 1: Thermal and Mechanical Properties
| Property | Poly(methyl 12-aminododecanoate) (Nylon-12) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Melting Temperature (Tm) (°C) | 178 - 180[2][3] | 150 - 180 | 40 - 60 (Glass Transition, Tg)[4] | Decomposes >200 |
| Glass Transition Temp (Tg) (°C) | ~40 | 55 - 65 | 40 - 60[4] | ~150 |
| Tensile Strength (MPa) | 30 - 50[2][5] | 50 - 70 | 40 - 70 | 30 - 80 |
| Flexural Modulus (GPa) | 0.55 - 1.4[2][5] | 2 - 4 | 1 - 2 | 1 - 3 |
| Water Absorption (24h, %) | ~0.25[2][5] | ~0.5 - 1.0 | 1 - 2 | 10 - 20 |
Table 2: Physicochemical and Drug Delivery-Related Properties
| Property | Poly(methyl 12-aminododecanoate) (Nylon-12) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Molecular Weight (Mw) (kDa) | Variable (typically 10-100) | 50 - 300 | 5 - 200 | 50 - 2000 |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.5 - 2.5 | 1.5 - 2.5 | 1.5 - 3.0 |
| Biocompatibility | Good | Excellent | Excellent | Excellent |
| Biodegradability | Slow | Moderate | Tunable (days to months) | Good |
| Drug Loading Efficiency (%) | Dependent on formulation | 10 - 40 | 10 - 50[6] | 20 - 90[7] |
| Common Solvents | Formic acid, m-cresol | Chloroform, Dichloromethane, THF | Chloroform, Dichloromethane, Ethyl Acetate | Dilute acidic solutions |
Experimental Protocols for Polymer Characterization
Accurate and reproducible characterization is fundamental to understanding a polymer's behavior. The following are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the polymer.
-
Protocol:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl3 for PLA/PLGA, or a mixture of 2,2,2-trifluoroethanol/deuteriochloroform for polyamides) in an NMR tube.[8]
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR of polyamides, typical acquisition parameters include a 30° pulse width, a relaxation delay of 5 seconds, and 64 scans.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks to determine the relative number of protons and identify characteristic functional groups to confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[9]
-
Place the sample pan and an empty reference pan into the DSC cell.[9]
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).[9]
-
The typical temperature range for analysis is from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 200 °C for PLA).
-
A heating-cooling-heating cycle is often employed to erase the thermal history of the polymer.
-
Analyze the resulting thermogram to identify the endothermic and exothermic transitions corresponding to Tg and Tm.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
-
Protocol:
-
Place a small, accurately weighed sample (5-15 mg) of the polymer into a TGA sample pan.[10]
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[10][11]
-
Continuously record the sample weight as a function of temperature.
-
Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG) to determine the onset of decomposition and the temperatures of maximum weight loss.[11]
-
Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the polymer.
-
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) for PLA and PLGA) to a concentration of 1-2 mg/mL.[12]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution into the GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns).
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 1 mL/min).[13]
-
Use a refractive index (RI) detector to monitor the polymer as it elutes.
-
Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve.
-
Calculate Mw, Mn, and PDI from the elution profile of the sample relative to the calibration curve.
-
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology and microstructure of the polymer, particularly in the form of microparticles or nanoparticles.
-
Protocol:
-
Mount the polymer sample (e.g., microparticles) onto an SEM stub using double-sided carbon tape.[14]
-
For non-conductive polymers, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or gold-palladium) to prevent charging under the electron beam.[15][16]
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications using an appropriate accelerating voltage (e.g., 5-15 kV).
-
Analyze the images to assess particle size, shape, and surface texture.[15]
-
Visualizing Experimental and Logical Workflows
To further clarify the relationships and processes involved in polymer characterization, the following diagrams are provided.
Caption: Workflow from monomer to polymer characterization.
Caption: Interrelation of polymer properties and drug delivery performance.
References
- 1. CAS 25768-33-6: 12-Aminododecanoic acid homopolymer [cymitquimica.com]
- 2. cableorganizer.com [cableorganizer.com]
- 3. emico.com [emico.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Nylon 12 Properties Physical Specific Gravity Water Absorption @ 24 Hr Mechanical Tensile Strength Tensile Elongation Hardness Thermal, Flexural Strength [k-mac-plastics.com]
- 6. A dataset on formulation parameters and characteristics of drug-loaded PLGA microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Fabrications of Chitosan Nanoparticles for Effective Drug Delivery Using Flow Chemistry Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. resolvemass.ca [resolvemass.ca]
- 13. agilent.com [agilent.com]
- 14. microscopyinnovations.com [microscopyinnovations.com]
- 15. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy | Labcompare.com [labcompare.com]
A Comparative Guide to the Application of Methyl 12-Aminododecanoate Hydrochloride in Scientific Research
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to the success of research endeavors. Methyl 12-aminododecanoate hydrochloride, a long-chain amino acid ester, serves as a critical linker molecule in the synthesis of complex structures, particularly macrocycles. This guide provides a comprehensive comparison of its application, performance, and alternatives, supported by data from peer-reviewed studies, to aid researchers, scientists, and drug development professionals in their work.
Performance in Macrocycle Synthesis: A Comparative Analysis
A key application of this compound is in the formation of macrocyclic structures, where the length of the linker can significantly influence the efficiency of the cyclization reaction and the biological activity of the resulting compound. A study published in the Journal of Medicinal Chemistry on the synthesis of macrocyclic inhibitors for Cryptococcus neoformans provides valuable comparative data on the impact of linker length.
In this research, various aliphatic linkers, including the C12 linker derived from this compound, were utilized in an on-resin macrocyclization strategy. The efficiency of the cyclization and the inhibitory activity of the synthesized compounds were evaluated, offering a basis for comparison.
Table 1: Influence of Linker Chain Length on Macrocyclization Purity and Inhibitory Activity
| Linker Chain Length | Cyclization Purity | Inhibitory Activity (Ki) |
| C4 | < 20% | Not reported |
| C6 | > 50% | Not specified |
| C11 | Highest cyclization efficiency | Optimal activity |
| C12 (from this compound) | High cyclization efficiency | Consistently low nanomolar (e.g., 3.1 ± 0.4 nM for compound 7; 64 ± 8 nM for compound 9) [1] |
| C13 | High cyclization efficiency | Optimal activity |
| C14 | High cyclization efficiency | Optimal activity (e.g., 180 pM for compound 25)[1] |
Data synthesized from a study on macrocyclic inhibitors. Purity was assayed using LC-MS with evaporative light scattering detection. Inhibitory activity (Ki) was determined against the target enzyme.[1]
The data indicates that while linkers from C11 to C14 all resulted in high cyclization efficiency and optimal inhibitory activity, the C12 linker derived from this compound consistently produced macrocycles with potent, low nanomolar inhibition.[1] Shorter linkers, such as C4, led to a significant drop in purity due to steric constraints hindering amide bond formation.[1]
Experimental Protocol: On-Resin Synthesis of a Macrocyclic Inhibitor
The following is a detailed experimental protocol for the synthesis of a macrocyclic inhibitor using this compound, as described in a peer-reviewed study.[1][2]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Coupling agents (e.g., HCTU)
-
Solid-phase resin
-
Other necessary reagents and solvents for solid-phase peptide synthesis
Procedure:
-
The synthesis is performed on a solid-phase resin.
-
For the coupling of the linker, a solution of this compound (100 mg, 0.38 mmol) in anhydrous DMF (2 mL) is prepared.[2]
-
The reaction mixture is stirred at 0 °C for 5 minutes before the addition of the this compound solution.[1][2]
-
The coupling reaction is then stirred at room temperature for 6 hours under an inert atmosphere.[1][2]
-
Following the reaction, the mixture is diluted with Chloroform (CHCl3, 30 mL) and washed sequentially with saturated Sodium Bicarbonate (NaHCO3, 2 x 25 mL), 10% Potassium Bisulfate (KHSO4, 2 x 25 mL), and brine (35 mL).[1][2]
-
Macrocyclization is achieved using a uronium-based coupling reagent like HCTU.[1]
-
The final compound is cleaved from the resin using a solution of Trifluoroacetic acid (TFA) and water (95:5).[1]
References
Safety Operating Guide
Proper Disposal of Methyl 12-aminododecanoate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the drug development field, ensuring the safe disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 12-aminododecanoate hydrochloride, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing eye and face protection, such as safety glasses or goggles, and appropriate protective gloves and clothing to prevent skin exposure.[1][2] Always handle the chemical in a well-ventilated area.[1][3]
Spill Management
In the event of a spill, immediate containment is necessary to prevent environmental contamination. Local authorities should be notified if significant spillages cannot be contained.[1][3] The spilled material should be soaked up with an inert absorbent material or swept up and shoveled into suitable, closed containers for disposal.[1][2][3] It is imperative to avoid dust formation during cleanup.[2] Do not allow the substance to enter drains or water courses, as it is very toxic to aquatic life.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for correctly classifying the waste.[2][4]
-
Waste Collection : Collect waste this compound in a suitable, clearly labeled, and closed container.[1][3]
-
Waste Classification : Determine if the chemical waste is classified as hazardous according to applicable regulations.[1][2] Given its high toxicity to aquatic organisms, it is likely to be considered hazardous waste.[3]
-
Consult Regulations : Refer to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and to identify the approved disposal pathway.[1][2][4]
-
Engage a Licensed Disposal Contractor : Dispose of the contents and container through an approved waste disposal plant.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]
-
Documentation : Maintain records of the disposal process as required by your institution and local regulations.
Quantitative Data Summary
Currently, publicly available Safety Data Sheets for this compound do not provide specific quantitative data such as concentration thresholds for disposal. The procedural guidance emphasizes regulatory compliance and containment of any amount of the substance.
| Data Point | Value | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1][3] | Safety Data Sheets |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Methyl 12-aminododecanoate hydrochloride (CAS: 4271-86-7). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is intended for research use only and should be handled exclusively by qualified individuals trained in laboratory safety procedures.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with skin, eyes, and respiratory tract. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in situations with a higher risk of splashing. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used. | To prevent inhalation of dust particles. |
Handling and Operational Workflow
Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that a chemical fume hood is operational and available for use.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
For long-term storage, this compound should be kept at -20°C. It can be stored at room temperature for short periods.[1]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Handle the solid compound in a fume hood to avoid the inhalation of any dust.
-
Weigh the desired amount of the compound using a clean, designated spatula and weighing boat.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, securely close the container and return it to the appropriate storage location.
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.
-
Empty Containers: To be considered non-hazardous, the container must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[2] After rinsing and air-drying, the label should be defaced before discarding the container.[2]
Disposal Procedure:
-
Collect all waste materials in appropriately labeled and sealed containers.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's and local regulations for the final disposal of chemical waste.[3] Do not discharge into drains or the environment.[3]
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
